Rhombifoline
Description
RN given refers to (1R)-isomer; isolated from Anagyrus foetida; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFRRVBMAUIQW-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118132 | |
| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-78-2 | |
| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhombifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
An In-depth Technical Guide on the Core Properties of Cytisine and its Derivatives
Physical and Chemical Properties of Cytisine
Cytisine, also known as baptitoxine and sophorine, is a plant-based alkaloid.[1] Its physical and chemical properties are well-documented and crucial for its handling, formulation, and study.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Melting Point | 154-156 °C |
| Boiling Point | 218 °C at 2 mmHg |
| Solubility | Water: 439 g/L at 16 °C. Generally, the base form is soluble in organic solvents and insoluble in water. Salts are typically water-soluble.[2][3] |
| pKa | 6.11, 13.08 (at 25 °C) |
| Optical Activity | [α]/D -108±3°, c = 1% in ethanol |
| Appearance | Light yellow powder |
| LogP | 0.172 (estimated) |
| CAS Number | 485-35-8 |
| Hazard Codes | T (Toxic) |
Experimental Protocols
Determination of Melting Point
The melting point is a critical parameter for identifying and assessing the purity of a compound.[4]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube)[4]
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer[4]
-
Spatula[4]
Procedure:
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube and packed to a height of about 2-3 mm by tapping the sealed end gently.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[5]
-
Heating: The bath is heated slowly, with the temperature increase rate controlled to about 1°C per minute as the expected melting point is approached.[6]
-
Observation: The temperature at which the substance begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded.[5][7] The melting point is reported as the range T1-T2.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]
General Protocol for Alkaloid Extraction and Solubility Determination
The extraction of alkaloids like cytisine from plant material is based on their basicity and solubility characteristics.[8]
Extraction:
-
Defatting: The powdered plant material may first be treated with a non-polar solvent (e.g., petroleum ether) to remove oils and chlorophyll.[2]
-
Extraction of Alkaloid Salts: The defatted material is then extracted with an acidified aqueous solution (e.g., 0.1-1% sulfuric or hydrochloric acid).[9] This converts the alkaloids into their salt forms, which are soluble in water.[9]
-
Basification and Extraction of Free Base: The acidic aqueous extract is then made alkaline (e.g., with ammonia) to liberate the free alkaloid base.[2] This is followed by extraction with an immiscible organic solvent (e.g., chloroform, ether) in which the free base is soluble.[2][9]
-
Purification: The organic extract containing the crude alkaloid can then be purified using techniques like chromatography.[9]
Solubility Determination: A modern approach to determine the solubility of alkaloids involves measuring the effective saturation concentration through a specific property, such as UV absorbance at a particular wavelength.[10]
Signaling Pathways of Cytisine
Cytisine is a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine addiction.[11]
Mechanism of Action:
-
Binding: Cytisine binds to the nAChR at the interface between subunits.[12]
-
Channel Opening: This binding event causes a conformational change in the receptor, opening a central ion channel.[13]
-
Ion Influx: The open channel allows the influx of cations, primarily Na⁺, into the neuron.[13]
-
Depolarization: The influx of positive ions leads to depolarization of the cell membrane, which can initiate an action potential.[13]
-
Neurotransmitter Release: This signaling cascade can result in the release of various neurotransmitters, such as dopamine.
As a partial agonist, cytisine elicits a weaker response compared to a full agonist like nicotine. This property is believed to contribute to its efficacy in smoking cessation by alleviating withdrawal symptoms without providing the full reinforcing effect of nicotine.
Caption: Signaling cascade of Cytisine at the nicotinic acetylcholine receptor.
Drug Development Workflow for Cytisine
The clinical development of cytisine, particularly for smoking cessation, follows a structured pathway to ensure safety and efficacy.[14][15]
Caption: A typical workflow for the clinical development of a pharmaceutical like Cytisine.
Key Stages in Cytisine's Development:
-
Preclinical Studies: Initial laboratory research to understand the basic pharmacology and toxicology of cytisine.
-
Phase I Trials: Small-scale studies in healthy volunteers to determine the drug's safety profile, pharmacokinetics (PK), and pharmacodynamics (PD) at different doses.[14][15]
-
Phase II Trials: Studies in a small group of patients (smokers) to assess the drug's efficacy and further evaluate its safety.
-
Phase III Trials: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare it to commonly used treatments.[14] Cytisine has undergone several large-scale Phase III trials.[15]
-
Regulatory Submission and Approval: Submission of all data to regulatory agencies (like the FDA) for approval for public use.
-
Post-Marketing Surveillance (Phase IV): Ongoing monitoring of the drug's safety in the general population after it has been marketed.
References
- 1. Spray-Dried Cytisine-Loaded Matrices: Development of Transbuccal Sustained-Release Tablets as a Promising Tool in Smoking Cessation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. CYTISINE | 485-35-8 [amp.chemicalbook.com]
- 4. engineeringbyte.com [engineeringbyte.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor [escholarship.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Achieve Life Science Announces Advancement of Cytisine Clinical Development Program [drug-dev.com]
- 15. Achieve begins multi-dose study of cytisine for smoking cessation - Clinical Trials Arena [clinicaltrialsarena.com]
In-Depth Technical Guide: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Disclaimer: The specific CAS number for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one could not be definitively located in public databases. This guide will therefore focus on the well-characterized parent compound, (-)-Cytisine , a structurally similar alkaloid that serves as a foundational template for the requested molecule. The information presented here on cytisine, including its pharmacological properties and associated experimental protocols, provides a strong proxy for understanding the likely biological activities and research methodologies relevant to its derivatives.
Core Compound: (-)-Cytisine
(-)-Cytisine is a natural alkaloid found in several plant species of the Fabaceae family. It is a potent agonist at nicotinic acetylcholine receptors (nAChRs) and has been used for smoking cessation.[1][2] Its rigid tetracyclic structure makes it a valuable scaffold for medicinal chemistry.[1][3]
| Identifier | Value |
| IUPAC Name | (1R,5S)-1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][4][5]diazocin-8-one |
| CAS Number | 485-35-8 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol, and chloroform |
Pharmacological Profile
(-)-Cytisine is a partial agonist of α4β2 nicotinic acetylcholine receptors, which are central to the effects of nicotine on the reward pathway.[2][6] It reduces the effects of nicotine on dopamine release while also mitigating withdrawal symptoms.[6]
Binding Affinities and Functional Activities of (-)-Cytisine at nAChR Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, µM) | Efficacy (% of ACh) |
| α4β2 | ~1 | ~1 | Partial Agonist |
| α3β4 | ~300 | >100 | Low |
| α7 | >10,000 | >100 | Very Low |
Note: The binding affinities and functional activities can vary depending on the experimental conditions and cell systems used. The 3-(3-Buten-1-yl) substituent on the requested compound would likely alter these values.
Signaling Pathways
As a nicotinic acetylcholine receptor agonist, cytisine's mechanism of action involves the activation of these ligand-gated ion channels, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization. In the central nervous system, this activation modulates the release of various neurotransmitters.[7]
Caption: nAChR Signaling Pathway Activation by Cytisine.
Experimental Protocols
Synthesis of 3-Substituted Cytisine Derivatives
The synthesis of N-substituted cytisine derivatives, such as the requested compound, typically involves the alkylation of the secondary amine of the cytisine scaffold.
Caption: Synthesis Workflow for 3-Substituted Cytisine Analogs.
Detailed Protocol:
-
Reaction Setup: To a solution of (-)-cytisine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add 4-bromo-1-butene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]epibatidine), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Imaging Assay for Functional Activity
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels upon receptor activation.[4][5][8][9][10]
Detailed Protocol:
-
Cell Culture: Plate cells expressing the nAChR subtype of interest in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specific time at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Calculate the change in fluorescence for each concentration and plot the response against the logarithm of the compound concentration to determine the EC₅₀ and the maximum efficacy.
Structure-Activity Relationship (SAR) Considerations
Modifications to the cytisine scaffold can significantly impact its pharmacological profile.[11]
-
N-Substitution: Introduction of substituents on the basic nitrogen can alter the affinity and selectivity for different nAChR subtypes.[11] Generally, bulky substituents tend to decrease affinity. The 3-butenyl group in the requested compound is a relatively small, flexible chain, and its impact would need to be determined experimentally.
-
Pyridone Ring Modification: Modifications to the pyridone ring, such as the introduction of nitro or amino groups, can enhance affinity and selectivity.[11]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytisine derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Rhombifoline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, also known by its common name Rhombifoline and CAS number 529-78-2, is a quinolizidine alkaloid. It is a derivative of cytisine, a well-known partial agonist of nicotinic acetylcholine receptors (nAChRs). The structural modification of the butenyl group at the N-3 position suggests a potential for altered affinity and selectivity for nAChR subtypes, making it a compound of interest for research in neuropharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its suppliers, physicochemical properties, and what is known about its biological activity, supported by experimental context.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 529-78-2 | --INVALID-LINK-- |
| Molecular Formula | C15H20N2O | --INVALID-LINK-- |
| Molecular Weight | 244.33 g/mol | --INVALID-LINK-- |
| Appearance | Oil | BioCrick |
| Purity | >98% to 99.54% (HPLC) | BioCrick, TargetMol |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | GlpBio |
| Storage | Store at -20°C | GlpBio, United States Biological |
Suppliers
A number of chemical suppliers offer this compound for research purposes. The available quantities and purities are summarized below. Researchers are advised to request certificates of analysis from suppliers for batch-specific data.
| Supplier | Purity | Available Quantities |
| BioCrick | >98% | Contact for details |
| Benchchem | Inquire | Inquire |
| MedchemExpress | Inquire | 5 mg |
| TargetMol | 99.54% | 1 mg, 5 mg, 10 mg |
| GlpBio | Inquire | 1 mg, 5 mg, 10 mg |
| United States Biological | ≥98% | 10 mg |
| Simson Pharma | Inquire | Custom Synthesis |
Experimental Protocols
Isolation from Natural Sources
This compound has been isolated from the leaves and stems of Anagyrus foetida L.[1]. A general procedure for the isolation of alkaloids from plant material involves the following steps:
-
Extraction : The dried and powdered plant material is extracted with an acidified lower alcohol, such as methanol or ethanol (pH 1.5-3.5)[2].
-
Concentration and Purification : The alcohol-aqueous extract is concentrated under vacuum to remove the alcohol. The resulting aqueous concentrate is then washed with a non-polar organic solvent (e.g., chloroform, methylene chloride) to remove lipophilic impurities.
-
Basification and Extraction of Alkaloids : The purified acidic aqueous solution is basified to a pH of 9-12 with a base like sodium hydroxide. The free alkaloids are then extracted into an organic solvent such as chloroform or methylene chloride.
-
Crystallization : The combined organic extracts are evaporated to dryness. The residue is then dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) and allowed to crystallize, often at reduced temperatures (5-10°C), to yield the purified alkaloid[2].
Synthesis
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound via N-alkylation of cytisine.
Biological Activity and Signaling Pathways
The biological activity of this compound is presumed to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs), based on the well-established pharmacology of its parent compound, cytisine. Cytisine is a partial agonist, particularly at the α4β2 nAChR subtype, which is widely expressed in the central nervous system and implicated in nicotine addiction[3].
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization, leading to the generation of an action potential and the subsequent release of neurotransmitters. The specific downstream effects depend on the location and subtype of the nAChR.
Caption: Presumed mechanism of this compound at a presynaptic nAChR.
Structure-Activity Relationship Context
The introduction of the butenyl group at the N-3 position of the cytisine scaffold is likely to alter its interaction with the nAChR binding pocket. Structure-activity relationship studies on cytisine derivatives have shown that modifications at this position can influence both binding affinity and functional activity at different nAChR subtypes. It is hypothesized that the butenyl group may engage in additional hydrophobic interactions within the binding site, potentially altering the subtype selectivity profile compared to cytisine. However, specific binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at various nAChR subtypes are not currently available in the public domain and would require experimental determination.
Recommended Experimental Evaluation
To fully characterize the pharmacological profile of this compound, the following experimental approaches are recommended:
-
Radioligand Binding Assays : To determine the binding affinity (Ki) of this compound for a panel of nAChR subtypes (e.g., α4β2, α3β4, α7) expressed in cell lines or native tissues.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology : Using Xenopus oocytes expressing specific nAChR subunit combinations to characterize this compound's functional activity (agonist, partial agonist, or antagonist), potency (EC50), and efficacy.
-
Patch-Clamp Electrophysiology : On cultured neurons or cell lines to investigate the effects of this compound on native or recombinant nAChRs with higher temporal and spatial resolution.
Experimental Workflow for Pharmacological Characterization:
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (this compound) is a commercially available derivative of cytisine with potential for novel nicotinic acetylcholine receptor activity. While its pharmacology is not yet well-defined in the scientific literature, its structural relationship to cytisine suggests it is a promising candidate for investigation as a modulator of nAChRs. Further research, particularly quantitative binding and functional studies across various nAChR subtypes, is necessary to elucidate its specific pharmacological profile and therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. Characterization of a nicotinic acetylcholine receptor from the insect Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Cytisine and its Derivatives for Smoking Cessation
Introduction
Cytisine, a plant-based alkaloid naturally occurring in genera such as Laburnum and Cytisus, has been utilized for smoking cessation for over five decades, particularly in Central and Eastern Europe.[1][2] Marketed initially in Bulgaria in 1964, its long history underscores its potential as a cost-effective pharmacotherapy for nicotine dependence.[1][3] Structurally similar to nicotine, cytisine functions as a partial agonist of nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain.[1][2] Specifically, it binds with high affinity to the α4β2 nAChR subtype, which is crucial in mediating the reinforcing effects and dependence-producing properties of nicotine.[4][5][6]
As a partial agonist, cytisine elicits a dual mechanism of action: it provides enough nicotinic stimulation to alleviate withdrawal symptoms and cravings, while simultaneously blocking nicotine from binding to the same receptors, thereby reducing the rewarding effects of smoking.[1] Despite its proven efficacy, research has focused on developing cytisine derivatives to optimize its pharmacological profile, including its binding selectivity, efficacy, and pharmacokinetic properties, such as its short half-life of 4.8 hours and potential for poor blood-brain barrier (BBB) penetration.[1][7] This has led to the development of compounds like varenicline, a highly successful smoking cessation aid conceptually based on cytisine, and more recently, cytisinicline, a refined version of cytisine undergoing extensive clinical evaluation in the United States.[5][7][8] This review provides a technical guide on the core pharmacology, clinical efficacy, and experimental evaluation of cytisine and its key derivatives for researchers and drug development professionals.
Core Mechanism of Action: α4β2 Nicotinic Receptor Partial Agonism
Nicotine dependence is primarily mediated by the activation of neuronal nAChRs in the brain's reward pathways.[2] When a person smokes, nicotine acts as an agonist at these receptors, particularly the α4β2 subtype, triggering the release of dopamine and other neurotransmitters that produce feelings of pleasure and reward. Cytisine and its derivatives exert their therapeutic effect by interacting with this same system, but with a key difference.
As partial agonists, they bind to the α4β2 receptors but elicit a weaker response compared to the full agonist effect of nicotine.[4][9] This moderate, sustained activation is sufficient to reduce the severity of nicotine withdrawal symptoms and cravings.[1][8] Concurrently, by occupying the receptor's binding site, cytisine competitively inhibits nicotine from binding, thus diminishing the reinforcing "hit" from a cigarette and making the act of smoking less satisfying.[6]
Quantitative Data on Cytisine and Derivatives
The development of cytisine derivatives aims to enhance subtype selectivity and improve pharmacokinetic profiles.[7] Research has focused on modifications at various positions of the cytisine scaffold to modulate its interaction with nAChR subtypes.
Pharmacological Properties
Quantitative analysis of binding affinities (Ki) and functional potencies (EC₅₀) are critical for evaluating new derivatives. Higher selectivity for the α4β2 subtype over other nAChRs is a key objective to minimize off-target side effects. Lipophilicity, often estimated by ClogP, is a crucial predictor of a compound's ability to cross the blood-brain barrier.[7]
Table 1: In Vitro Pharmacological Data for Cytisine and Selected Derivatives
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of ACh max) | ClogP | Reference |
|---|---|---|---|---|---|---|
| (-)-Cytisine | α4β2 | 0.06 | 1.1 | 29% | 0.38 | [7] |
| α3β4 | 14 | 1200 | 54% | [7] | ||
| α7 | >10,000 | - | - | [7] | ||
| 9-Vinylcytisine (19) | α4β2 | 0.08 | 1.2 | 28% | 0.86 | [7] |
| α3β4 | 18 | 1400 | 53% | [7] | ||
| α7 | >10,000 | - | - | [7] |
| Varenicline | α4β2 | 0.07 | 2.3 | 45% | - |[7] |
Data synthesized from pharmacological studies. Efficacy is often measured relative to a full agonist like acetylcholine (ACh).
Pharmacokinetic Parameters
The pharmacokinetic profile of cytisine in humans reveals a relatively short half-life, which has informed the development of novel dosing regimens for cytisinicline to maintain therapeutic plasma concentrations.[5][10]
Table 2: Human and Animal Pharmacokinetic Parameters for Cytisine
| Species | Administration | Dose | T½ (Half-life) | Cₘₐₓ (Peak Concentration) | Bioavailability | Reference |
|---|---|---|---|---|---|---|
| Human | Oral (single dose) | 3 mg | 4.8 h | 27.76 ng/mL | Not determined | [10] |
| Rabbit | Oral | 5 mg/kg | 3 h | - | 32.18% | [11] |
| Rabbit | Intravenous | 1 mg/kg | 0.95 h | - | 100% (by definition) |[11] |
T½: Elimination half-life. Cₘₐₓ: Maximum plasma concentration.
Clinical Efficacy
Multiple randomized controlled trials (RCTs) have demonstrated the efficacy of cytisine for smoking cessation compared to placebo and other pharmacotherapies.[12] Recent large-scale trials in the U.S., such as the ORCA-2 trial, have evaluated a novel dosing regimen for cytisinicline (3 mg, three times daily) over 6- and 12-week periods, showing significant success.[5][8]
Table 3: Summary of Key Clinical Trial Outcomes for Cytisine/Cytisinicline
| Trial / Study | Comparison | Treatment Duration | Primary Outcome | Abstinence Rate (Drug) | Abstinence Rate (Control) | Odds Ratio (OR) [95% CI] | Reference |
|---|---|---|---|---|---|---|---|
| West et al. (2011) | Cytisine vs. Placebo | 25 days | 12-month sustained abstinence | 8.4% | 2.4% | 3.4 [1.7 - 7.1] | [4] |
| Walker et al. (2021) | Cytisine vs. Varenicline | 25 days (Cytisine) vs. 84 days (Varenicline) | 6-month continuous abstinence | 11.7% | 13.3% | Failed to show non-inferiority | [13] |
| ORCA-2 (2023) | 6-week Cytisinicline vs. Placebo | 6 weeks | Abstinence weeks 3-6 | 25.3% | 4.4% | 8.0 [3.9 - 16.3] | [5] |
| ORCA-2 (2023) | 12-week Cytisinicline vs. Placebo | 12 weeks | Abstinence weeks 9-12 | 32.6% | 7.0% | 6.3 [3.7 - 11.6] |[5] |
Abstinence is typically biochemically verified (e.g., via carbon monoxide measurement).
Safety and Tolerability
Across clinical trials, cytisine and cytisinicline are generally well-tolerated.[5][14] The most commonly reported adverse events are mild to moderate gastrointestinal issues (nausea, vomiting) and sleep disturbances (insomnia).[4][8] Notably, the ORCA-2 trial reported no drug-related serious adverse events.[8] In a head-to-head comparison, self-reported adverse events occurred less frequently in the cytisine group than in the varenicline group.[13]
Experimental Protocols
The evaluation of novel cytisine derivatives follows a standardized drug discovery workflow, from chemical synthesis to in vitro and in vivo characterization.
General Synthesis of Cytisine Derivatives
The synthesis of novel cytisine derivatives often involves modifying the core structure of (-)-cytisine, which can be extracted from natural sources. A common strategy is N-alkylation or N-acylation at the secondary amine or electrophilic substitution on the pyridone ring.
-
Starting Material: (-)-Cytisine
-
Key Reaction: N-substitution. The secondary amine of cytisine is reacted with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base (e.g., K₂CO₃ or triethylamine) and a suitable solvent (e.g., acetonitrile or DMF).
-
Purification: The crude product is typically purified using column chromatography on silica gel.
-
Characterization: The final structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a compound for a specific receptor subtype.
-
Preparation: Cell membranes expressing the human nAChR subtype of interest (e.g., from SH-EP1-hα4β2 cells) are prepared.[7]
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]cytisine) and varying concentrations of the unlabeled test compound (the cytisine derivative).
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated.
⁸⁶Rb⁺ Efflux Assay for Functional Activity
This assay measures the ability of a compound to open the ion channel associated with the nAChR, providing a measure of its functional efficacy (agonist, partial agonist, or antagonist activity).
-
Cell Culture: Cells expressing the target nAChR subtype (e.g., SH-EP1-hα4β2) are cultured in microplates.[7]
-
Loading: Cells are loaded with the radioactive tracer ⁸⁶Rb⁺ (a surrogate for K⁺ that passes through the nAChR channel).
-
Washing: Excess extracellular ⁸⁶Rb⁺ is washed away.
-
Stimulation: Cells are exposed to varying concentrations of the test compound for a short period. Agonist binding opens the ion channels, allowing ⁸⁶Rb⁺ to efflux out of the cells.
-
Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.
-
Measurement: The amount of ⁸⁶Rb⁺ released is quantified by scintillation counting.
-
Analysis: Dose-response curves are generated to calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect), which indicates the compound's efficacy relative to a known full agonist.[7]
Conclusion and Future Directions
Cytisine stands as a potent and clinically validated pharmacotherapy for smoking cessation, with an efficacy that rivals or, in some contexts, exceeds other first-line treatments.[3][12] The development of derivatives has been a logical and fruitful progression, aiming to refine its pharmacological properties. The journey from the natural alkaloid to the rationally designed varenicline and the optimized cytisinicline highlights a successful drug development trajectory.
Future research should continue to explore novel derivatives with enhanced selectivity for the α4β2 nAChR subtype and improved pharmacokinetic profiles, potentially leading to simpler dosing regimens and even greater efficacy. The excellent safety profile and low cost of cytisine-based therapies make them particularly valuable for global public health, offering an accessible treatment option to combat the worldwide tobacco epidemic.[3] As cytisinicline moves closer to potential FDA approval, it represents a significant advancement and a much-needed new tool in the clinical management of nicotine dependence.[8]
References
- 1. Cytisine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ensp.network [ensp.network]
- 5. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
- 9. datapdf.com [datapdf.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of cytisine in helping smokers quit: systematic review and meta-analysis | PDF [slideshare.net]
- 13. colinmendelsohn.com.au [colinmendelsohn.com.au]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of Novel nAChR Partial Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of novel partial agonists for nicotinic acetylcholine receptors (nAChRs). It covers the molecular pharmacology of key nAChR subtypes, presents quantitative data on prominent compounds, details essential experimental protocols for drug screening and characterization, and visualizes critical pathways and processes involved in this therapeutic area.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine and the exogenous alkaloid nicotine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including cognitive function, memory, attention, and reward pathways.[2] Structurally, nAChRs are pentameric proteins composed of various combinations of subunits (e.g., α2–α10, β2–β4). The most abundant and studied nAChR subtypes in the central nervous system are the heteromeric α4β2 and the homomeric α7 receptors.[3]
The α4β2 subtype is a primary target for therapies aimed at smoking cessation.[4] Nicotine's addictive properties are largely mediated through the activation of these receptors in the brain's reward pathways, leading to the release of dopamine.[5][6] Partial agonists at the α4β2 receptor, such as varenicline, are designed to provide a moderate and sustained level of dopamine release to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding, which reduces the rewarding effects of smoking.[5][6]
The α7 nAChR subtype is implicated in cognitive processes and inflammation.[7][8] Its high permeability to calcium allows it to modulate intracellular signaling cascades, making it a target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[8][9]
Key nAChR Partial Agonists and Quantitative Data
The development of nAChR partial agonists has been driven by medicinal chemistry efforts, often starting from natural products like (-)-cytisine. Varenicline (Chantix®) is a notable success story, developed through structural modifications of cytisine to improve its efficacy and pharmacokinetic profile. The tables below summarize key quantitative data for prominent nAChR partial agonists.
Table 1: Binding Affinities (Kᵢ) of nAChR Ligands at Various Subtypes
| Compound | α4β2 (Kᵢ, nM) | α7 (Kᵢ, nM) | α3β4 (Kᵢ, nM) | Receptor Source | Reference |
| Nicotine | 0.5 - 2.0 | 500 - 2,000 | 20 - 100 | Human/Rat Brain | [7] |
| (-)-Cytisine | 0.1 - 0.7 | >10,000 | 100 - 300 | Human/Rat Brain | [7] |
| Varenicline | 0.06 - 0.4 | 280 - 600 | 1,500 - 3,500 | Human Recombinant | [7][10] |
| Dianicline | 0.4 | 12 | 1,100 | Human Recombinant | [9] |
| SSR591813 | 0.12 | 6,300 | 1,300 | Human Recombinant | [5] |
Kᵢ values are compiled from multiple sources and represent a typical range. Specific values may vary based on experimental conditions (e.g., radioligand, tissue preparation).
Table 2: Functional Efficacy (EC₅₀ and Iₘₐₓ) of nAChR Partial Agonists
| Compound | Receptor Subtype | EC₅₀ (nM) | Iₘₐₓ (% of ACh) | Assay Type | Reference |
| Nicotine | α4β2 | 1,000 - 3,000 | 100% | Electrophysiology | [7] |
| (-)-Cytisine | α4β2 | 200 - 500 | 20 - 40% | Electrophysiology | [7] |
| Varenicline | α4β2 | 150 - 300 | 45 - 60% | Electrophysiology | [7][10] |
| Varenicline | α7 | 1,800 | 100% | Electrophysiology | [11] |
| PNU-282987 | α7 | 260 | 95% | Electrophysiology | [5] |
EC₅₀ (half-maximal effective concentration) and Iₘₐₓ (maximum response relative to acetylcholine) values are highly dependent on the expression system and assay used.
Core Experimental Protocols
The characterization of novel nAChR partial agonists relies on a standard battery of in vitro and in vivo assays to determine binding affinity, functional activity, selectivity, and therapeutic potential.
Radioligand Binding Assay for Affinity Determination
This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Harvest tissue (e.g., rat cerebral cortex for α4β2) or cells expressing the nAChR subtype of interest.
-
Homogenize the tissue/cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]
2. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein).
-
Add various concentrations of the unlabeled test compound.
-
Add a fixed concentration of a suitable radioligand. Examples include:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or room temperature) to reach equilibrium.[12]
-
To define non-specific binding, a parallel set of wells is incubated with a high concentration of a known, non-labeled ligand (e.g., 10 µM nicotine).
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[12]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
Functional Calcium Flux Assay using FLIPR
This high-throughput assay measures the functional activity (agonism or antagonism) of a compound by detecting changes in intracellular calcium concentration following receptor activation in cells expressing the nAChR of interest.
1. Cell Plating:
-
Seed cells stably or transiently expressing the target nAChR subtype (e.g., HEK-293 or CHO cells) into 96-well or 384-well black-walled, clear-bottom microplates.
-
Incubate overnight to allow for cell adherence.[14]
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) and often a quencher to reduce extracellular fluorescence.[15][16]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[14]
3. Assay Execution on a FLIPR Instrument:
-
Prepare a compound plate containing the test compounds at various concentrations.
-
Place both the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument measures baseline fluorescence from each well.
-
The instrument's integrated pipettor adds the test compounds from the compound plate to the cell plate.
-
The instrument immediately and continuously measures the change in fluorescence over time. Agonist activation of the nAChR will cause an influx of calcium, leading to a sharp increase in fluorescence.
4. Data Analysis:
-
The data is typically expressed as the change in fluorescence intensity (ΔF) over baseline (F₀).
-
For Agonists: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Iₘₐₓ (relative to a full agonist like ACh or nicotine).
-
For Antagonists: Pre-incubate the cells with the test compound before adding a known agonist at its EC₅₀ concentration. A decrease in the agonist-induced signal indicates antagonism. Calculate the IC₅₀ from the dose-response curve.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for detailed characterization of ligand-gated ion channels expressed in Xenopus oocytes. It allows for precise measurement of the ionic currents flowing through the channel in response to agonists, providing data on potency, efficacy, and channel kinetics.
1. Oocyte Preparation and mRNA Injection:
-
Harvest oocytes from a Xenopus laevis frog.[17]
-
Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., human α4 and β2 subunits).
-
Incubate the injected oocytes for 2-3 days to allow for receptor expression on the cell membrane.[18]
2. TEVC Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).[19][20]
-
The TEVC amplifier clamps the membrane potential at a set holding potential (e.g., -50 mV to -70 mV) by injecting a compensatory current.[17]
3. Data Acquisition:
-
Apply the test compound (partial agonist) to the oocyte via the perfusion system at various concentrations.
-
When the partial agonist binds and opens the nAChR channels, an inward current (carried by Na⁺ and Ca²⁺) is generated. The amplifier records this current.
-
Measure the peak amplitude of the current response for each concentration.
-
A reference full agonist (e.g., acetylcholine) is applied before and after the test compound to normalize the response and assess the oocyte's health.[17]
4. Data Analysis:
-
Normalize the peak current response at each concentration to the maximum response elicited by the reference full agonist.
-
Plot the normalized current versus the log concentration of the partial agonist.
-
Fit the data to a dose-response curve to determine the EC₅₀ (potency) and the Iₘₐₓ (efficacy). The Iₘₐₓ value will be less than 100% for a partial agonist.
Visualizations of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts in nAChR pharmacology and drug discovery.
Caption: A typical drug discovery and development workflow for a nAChR partial agonist.
Caption: Signaling pathway of an α4β2 partial agonist leading to dopamine release.
Caption: Key intracellular signaling cascades activated by the α7 nAChR.
References
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Differential signalling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate gyrus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. FLIPR® Calcium Assay Kits | Danaher Life Sciences [lifesciences.danaher.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. 4.2. Two-Electrode Voltage-Clamp Analysis of Human Brain nAChRs [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Methodological & Application
protocol for synthesizing (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Application Notes: Synthesis and Utility of Cytisine Derivatives
Introduction
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one is a derivative of the natural quinolizidine alkaloid, (-)-cytisine. Cytisine is well-known for its high affinity and partial agonist activity at α4β2 nicotinic acetylcholine receptors (nAChRs).[1] This activity makes it an effective medication for smoking cessation.[2][3] The synthesis of novel cytisine derivatives is a key strategy in drug discovery to explore and modulate its pharmacological profile, aiming to improve efficacy, selectivity, and pharmacokinetic properties for various therapeutic targets, including addiction, depression, and other neurological disorders.[4]
Rationale for N-Alkylation
The synthesis of the title compound involves the N-alkylation of the secondary amine (N-3) of the cytisine scaffold. Introducing an N-(3-buten-1-yl) group serves several potential purposes for researchers:
-
Structure-Activity Relationship (SAR) Studies: Modifying the substituent at the N-3 position allows for systematic investigation into how changes in size, lipophilicity, and chemical functionality affect receptor binding and functional activity.
-
Introduction of a Reactive Handle: The terminal alkene of the butenyl group is a versatile functional group. It can be used for subsequent chemical modifications, such as metathesis, hydrogenation, oxidation, or click chemistry, to attach fluorescent probes, linkers for protein conjugation, or other pharmacophores.
-
Probing Receptor Interactions: The flexible butenyl chain can explore specific binding pockets within the nAChR, potentially leading to derivatives with altered selectivity for different nAChR subtypes (e.g., α7 vs. α4β2).
The protocol described below outlines a standard procedure for the N-alkylation of (-)-cytisine using 4-bromo-1-butene.
Experimental Protocol: Synthesis of (1R,5S)-3-(3-Buten-1-yl)-Cytisine
This protocol details the N-alkylation of (-)-cytisine. All procedures should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
-
Reagents: (-)-Cytisine, 4-bromo-1-butene, Potassium carbonate (K₂CO₃, anhydrous), Acetonitrile (CH₃CN, anhydrous), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Solvents for chromatography (e.g., DCM, Methanol, Triethylamine).
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Reflux condenser, Heating mantle or oil bath, Inert atmosphere setup (e.g., nitrogen or argon balloon), Separatory funnel, Rotary evaporator, Thin-layer chromatography (TLC) plates and chamber, Glass column for chromatography, Standard laboratory glassware.
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (-)-cytisine (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as the base.
-
Add anhydrous acetonitrile (CH₃CN) to create a suspension (approx. 15-20 mL per gram of cytisine).
-
-
Addition of Alkylating Agent:
-
While stirring the suspension, add 4-bromo-1-butene (1.2 eq) dropwise via syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase for TLC is DCM:Methanol:Triethylamine (e.g., 90:9:1). The product spot should appear at a higher Rf value than the starting cytisine spot.
-
Continue heating at reflux until the starting material is consumed (typically 4-8 hours).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH), often with a small amount of triethylamine (~0.5-1%) added to the mobile phase to prevent product tailing.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a solid or viscous oil.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table provides representative quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| (-)-Cytisine | 1.0 eq (e.g., 1.00 g, 5.26 mmol) | Starting material. |
| 4-Bromo-1-butene | 1.2 eq (e.g., 0.64 mL, 6.31 mmol) | Alkylating agent. A slight excess is used to ensure complete reaction. |
| Potassium Carbonate (K₂CO₃) | 3.0 eq (e.g., 2.18 g, 15.77 mmol) | Base to deprotonate the secondary amine and neutralize the HBr byproduct. |
| Solvent | ||
| Anhydrous Acetonitrile | ~15-20 mL | Reaction solvent. |
| Reaction Conditions | ||
| Temperature | Reflux (~82°C) | |
| Time | 4 - 8 hours | Reaction should be monitored by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
| Yield | ||
| Expected Yield | 75 - 90% | Typical yields for this type of N-alkylation reaction after chromatographic purification. |
Visualizations
Reaction Scheme
Caption: Chemical scheme for the N-alkylation of (-)-cytisine.
Experimental Workflow
References
how to dissolve (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one for in vitro assays
Compound: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one Common Name: Cytisine[1][2] Molecular Formula: C₁₁H₁₄N₂O[3] Molecular Weight: 190.24 g/mol [3]
Introduction
Cytisine is a plant-derived alkaloid that acts as a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting partial agonist activity at β2-containing nAChRs. Its properties make it a valuable tool for studying the cholinergic system and for research into smoking cessation therapies.[4][5] Proper dissolution and preparation of Cytisine are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the solubilization and preparation of Cytisine solutions for use in various research applications.
Solubility Data
The solubility of Cytisine has been determined in several common laboratory solvents. The following table summarizes the maximum concentration of Cytisine that can be achieved in these solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 38 | 199.74 | [2][3] |
| Water | 38 - 100 | 199.74 - 525.65 | [3] |
| Ethanol | 38 | 199.74 | [3] |
| Dimethylformamide | 20 | 105.13 | [1] |
| PBS (pH 7.2) | 10 | 52.57 | [1] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of Cytisine in DMSO, which is a common practice for long-term storage and for serial dilutions into aqueous media for in vitro experiments.
Materials:
-
Cytisine (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of Cytisine to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Cytisine in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 52.57 µL of DMSO per 1 mg of Cytisine).
-
Vortex the solution thoroughly until the Cytisine is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.
Materials:
-
Cytisine stock solution (e.g., 100 mM in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the Cytisine stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal and does not exceed a level that could affect the experimental system (typically <0.1%).
-
Vortex the working solution gently before adding it to the assay.
-
It is recommended to prepare fresh aqueous working solutions for each experiment. Aqueous solutions of Cytisine are not recommended for storage for more than one day.[1]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cytisine Solution Preparation
References
Application Notes and Protocols for the Quantification of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Cytisine)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, commonly known as cytisine. Cytisine is a quinolizidine alkaloid with a growing interest in its therapeutic applications, particularly in smoking cessation.[1][2][3][4] Accurate and precise quantification of cytisine in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with different detection techniques and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The choice of analytical method for cytisine quantification depends on the sample matrix, required sensitivity, and available instrumentation. Cytisine is a small, polar, and basic compound, which can present challenges for retention on traditional reversed-phase (RP) columns.[1][5]
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of cytisine.[1][5][6][7][8] Different detectors such as Diode Array Detector (DAD), Fluorescence Detector (FLD), and Mass Spectrometry (MS) can be coupled with HPLC for cytisine quantification.
-
HPLC with UV-Vis/DAD Detection: This is a common method for the analysis of cytisine in pharmaceutical formulations.[1][7] Detection is typically performed at a wavelength of around 305 nm.[9]
-
HPLC with Fluorescence Detection (FLD): FLD offers higher sensitivity compared to UV detection and can be used for the analysis of cytisine in biological samples.
-
HPLC with Mass Spectrometry (MS) Detection: HPLC-MS is highly sensitive and selective, making it the preferred method for quantifying low concentrations of cytisine in complex biological matrices like plasma, serum, and saliva.[1][3][6]
1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of cytisine due to its superior sensitivity and selectivity.[2][3] This method is particularly suitable for pharmacokinetic studies where very low concentrations of the analyte need to be measured in biological fluids.[3][10] Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective separation technique for the polar cytisine molecule, providing better retention compared to traditional reversed-phase chromatography.[3][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for cytisine.
Table 1: HPLC Methods for Cytisine Quantification
| Analytical Method | Sample Matrix | Linearity Range | LOD | LOQ | Reference |
| HPLC-DAD | Pharmaceutical Formulation | 0.1–50 µg/mL | 0.5 µg/mL | 1.52 µg/mL | [6] |
| HPLC-UV | Pharmaceutical Formulation | Not Specified | Not Specified | Not Specified | [8] |
| HPLC-UV | Rabbit Serum | Not Specified | Not Specified | Not Specified | [13] |
Table 2: LC-MS/MS Methods for Cytisine Quantification
| Analytical Method | Sample Matrix | Linearity Range | LOD | LOQ | Reference |
| HILIC/ESI-QTOF-MS | Human Serum | 1–200 ng/mL | Not Specified | Not Specified | [3] |
| HILIC/ESI-QTOF-MS | Human Saliva | 1–100 ng/mL | Not Specified | Not Specified | [3] |
| LC-MS/MS | Human Plasma | Not Specified | Not Specified | 1 ng/mL, 0.522 ng/mL | [1] |
| LC-MS/MS | Human Urine | Not Specified | 50 ng/mL | 7.1 ng/mL, 0.108 µg/mL | [1] |
| LC-MS/MS | Post-mortem Samples | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
3.1. Protocol 1: Quantification of Cytisine in Pharmaceutical Formulations by HPLC-DAD
This protocol is based on the method described by Wróblewski et al. (2019).[6]
3.1.1. Sample Preparation
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of cytisine.
-
Dissolve the powder in a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. Chromatographic Conditions
-
Column: Strong Cation Exchange (SCX), e.g., Luna 5 µm, SCX 100A, 150 × 4.6 mm.[1][7]
-
Mobile Phase: 15% Acetonitrile and 85% 100 mM ammonium formate buffer (pH 4.0).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 305 nm.
3.1.3. General Workflow Diagram
References
- 1. Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. [PDF] Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unipa.it [iris.unipa.it]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [PDF] Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
Application Notes and Protocols for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Rhombifoline) in Patch Clamp Electrophysiology
Note to the Reader: Direct patch clamp electrophysiology data for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, also known as Rhombifoline, is limited in publicly available literature. However, due to its structural similarity to Cytisine, a well-characterized nicotinic acetylcholine receptor (nAChR) partial agonist, this document will provide detailed application notes and protocols for Cytisine as a representative compound for studying nAChRs using patch clamp electrophysiology. These protocols can serve as a strong foundation for investigating this compound.
Application Notes
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, and more extensively its analogue Cytisine, are valuable pharmacological tools for investigating the function of nicotinic acetylcholine receptors (nAChRs).[1][2] As a partial agonist, Cytisine binds to nAChRs and elicits a submaximal response compared to full agonists like acetylcholine or nicotine.[3][4] This property makes it particularly useful for studying the role of nAChRs in various physiological and pathological processes, including nicotine addiction, for which it is used as a smoking cessation aid.[3][4]
Patch clamp electrophysiology is a powerful technique to characterize the interaction of compounds like Cytisine with nAChRs at the single-channel and whole-cell level.[5] This method allows for the precise measurement of ion channel currents, enabling researchers to determine key pharmacological parameters such as potency (EC₅₀), efficacy, and kinetics of channel gating in response to the compound.[5] The protocols outlined below are designed for researchers, scientists, and drug development professionals to investigate the effects of Cytisine and structurally related compounds on nAChRs expressed in heterologous systems or native neurons.
Quantitative Data Summary
The following table summarizes the quantitative pharmacological data for Cytisine's interaction with various nAChR subtypes as determined by electrophysiological and binding assays.
| Compound | Receptor Subtype | Cell Type/System | Method | Parameter | Value | Reference |
| (-)-Cytisine | human α4β2 | HEK 293 cells | Patch Clamp | EC₅₀ | 11.6 µM | [5] |
| (-)-Cytisine | α4β2 | Xenopus oocytes | Voltage Clamp | EC₅₀ (high-affinity) | 2.0 ± 0.1 µM | [6] |
| (-)-Cytisine | α4β2 | Xenopus oocytes | Voltage Clamp | Efficacy vs. ACh | 6.5 ± 0.2% | [6] |
| Cytisine | α4β2 | Not Specified | Binding Assay | Kᵢ | 0.17 nM | [4] |
| Cytisine | α7 | Not Specified | Binding Assay | Kᵢ | 4200 nM | [4] |
Experimental Protocols
Cell Preparation: HEK293 Cells Stably Expressing human α4β2 nAChRs
This protocol is adapted from studies on HEK 293 cells expressing human α4β2 nAChRs.[5]
Materials:
-
HEK 293 cells stably transfected with human α4 and β2 nAChR subunits
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other selection antibiotic
-
Poly-L-lysine coated glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HEK 293 cells expressing the desired nAChR subtype in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified atmosphere of 5% CO₂.
-
For electrophysiological recordings, seed the cells onto poly-L-lysine coated glass coverslips in 35 mm culture dishes at a low density to allow for the isolation of single cells.
-
Allow the cells to adhere and grow for 24-48 hours before recording. The cells should be 50-70% confluent on the day of the experiment.
-
Immediately before recording, wash the coverslip with the external recording solution.
Solutions for Whole-Cell Patch Clamp Recording
The following solution compositions are typical for recording nAChR currents.
| External Solution (in mM) | Internal (Pipette) Solution (in mM) |
| 140 NaCl | 125 K-gluconate |
| 2.5 KCl | 1 KCl |
| 1.8 CaCl₂ | 0.1 CaCl₂ |
| 2 MgCl₂ | 2 MgCl₂ |
| 10 HEPES | 1 EGTA |
| 10 Glucose | 2 MgATP |
| pH adjusted to 7.4 with NaOH | 0.3 Na₃GTP |
| Osmolarity adjusted to ~320 mOsm | 10 HEPES |
| pH adjusted to 7.35 with KOH | |
| Osmolarity adjusted to ~300 mOsm |
Note: Solution compositions may need to be optimized for different cell types and specific experimental goals.[7]
Whole-Cell Patch Clamp Protocol for nAChR Characterization
This protocol describes the steps for obtaining whole-cell recordings to measure currents evoked by Cytisine.
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulator
-
Patch clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system for drug application
-
Borosilicate glass capillaries
-
Pipette puller and microforge
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Cell Selection: Place the coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution. Select a healthy, isolated cell with a smooth membrane for recording.
-
Gigaohm Seal Formation: Fill the recording pipette with the internal solution and mount it on the headstage. Apply positive pressure to the pipette and lower it towards the selected cell. Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical and physical access to the cell's interior.
-
Voltage Clamp and Data Acquisition: Clamp the cell membrane potential at a holding potential of -70 mV.[7]
-
Drug Application: Apply Cytisine at various concentrations using a fast perfusion system. To determine the EC₅₀, apply increasing concentrations of the agonist for a short duration (e.g., 500 ms) to evoke an inward current.[5] Ensure complete washout with the external solution between applications to allow for receptor recovery from desensitization.
-
Data Analysis: Measure the peak amplitude of the inward current at each concentration. Plot the normalized peak current against the logarithm of the agonist concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.
Visualizations
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Workflow for a patch clamp experiment to characterize Cytisine's effect on nAChRs.
Signaling Pathway of Cytisine at Nicotinic Acetylcholine Receptors
Caption: Cytisine as a partial agonist of nAChRs leading to modulated cellular responses.
References
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Cytisine Derivatives in Neuroscience Research
Introduction
Cytisine, a natural alkaloid extracted from plants of the Fabaceae family, is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its rigid molecular structure makes it an excellent scaffold for the development of novel derivatives aimed at treating a range of neurological and psychiatric disorders.[1][3] These derivatives are pivotal in neuroscience research for their ability to selectively target nAChR subtypes, which are implicated in complex brain processes like learning, memory, mood regulation, and motor control.[1][3][4] This document provides an overview of the applications of cytisine and its derivatives in neuroscience, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors
The primary targets of cytisine and its derivatives are the nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1][3] Cytisine itself acts as a partial agonist at α4β2* nAChRs and a full agonist at α7 and α3β4* nAChRs.[5] This mixed pharmacological profile allows it to modulate cholinergic signaling, for instance by reducing the effects of nicotine on dopamine release in the mesolimbic system while mitigating withdrawal symptoms.[6]
Derivatives of cytisine are synthesized to achieve greater selectivity and improved pharmacokinetic properties, such as better blood-brain barrier penetration.[2][3] For example, modifications to the pyridone ring or substitutions on the basic nitrogen can yield compounds with higher selectivity for central (α4β2) over ganglionic (α3-containing) receptor subtypes.[3] This selectivity is crucial for developing targeted therapies for conditions like Parkinson's disease, depression, and epilepsy, while minimizing side effects.[2][5][7]
Applications in Major Neurological Disorders
Parkinson's Disease (PD)
nAChR agonists are considered potential therapeutic agents for PD due to their ability to protect dopaminergic neurons and improve motor symptoms.[8]
-
Neuroprotection and Dopamine Release: Studies show that cytisine and its 5-bromo derivative can stimulate the release of striatal dopamine.[8] In animal models using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce parkinsonism, both compounds significantly prevented the loss of striatal dopamine.[8] This neuroprotective effect appears linked to their efficacy in stimulating dopamine release via presynaptic nAChRs.[8] Interestingly, the protective effects of cytisine have been shown to be more pronounced in female animal models, an effect linked to the presence of estrogen, which in combination with cytisine, helps inhibit endoplasmic reticulum stress in dopaminergic neurons.[9][10][11][12]
Table 1: Effect of Cytisine Derivatives on Striatal Dopamine in a 6-OHDA Parkinson's Model
| Compound | Efficacy in Inducing Dopamine Release (in vivo microdialysis) | Neuroprotective Effect (Prevention of Dopamine Decrease) | Reference |
|---|---|---|---|
| Cytisine | High | Significant | [8] |
| 5-Bromocytisine | High | Significant | [8] |
| 3-Bromocytisine | Low | Not Significant | [8] |
| Nicotine | High | Not explicitly stated in this study, but implied to be a benchmark |[8] |
Depression and Mood Disorders
Nicotinic agents have demonstrated antidepressant-like properties in numerous animal models.[5][13] The mechanism is thought to involve the blockade or partial agonism of β2-containing nAChRs, which can limit excessive cholinergic signaling.[2][5]
-
Behavioral Effects: Cytisine and its derivatives, such as 3-(pyridin-3'-yl)-cytisine (3-pyr-Cyt), have shown dose-dependent antidepressant-like effects in rodent models, including the tail suspension test and forced swim test.[5][13] 3-pyr-Cyt was found to be a partial agonist with very low efficacy at α4β2 nAChRs, which may be critical for its therapeutic effect.[5][13] In mice subjected to unpredictable chronic mild stress, cytisine treatment alleviated depression-like behaviors and reversed stress-induced decreases in 5-HT1A, BDNF, and mTOR levels in the hippocampus and amygdala.[14]
Table 2: Antidepressant-Like Effects of Cytisine and 3-pyr-Cyt in the Mouse Tail Suspension Test
| Compound | Dose (mg/kg) | Effect on Immobility Time | Significance (p-value) | Reference |
|---|---|---|---|---|
| Cytisine | 0.75 | Significant Reduction | p < 0.05 | [15] |
| Cytisine | 1.0 | Significant Reduction | p < 0.01 | [15] |
| Cytisine | 1.5 | Significant Reduction | p < 0.05 | [15] |
| 3-pyr-Cyt | 0.3 | Significant Reduction | p < 0.05 | [15] |
| 3-pyr-Cyt | 0.6 | Significant Reduction | p < 0.001 | [15] |
| 3-pyr-Cyt | 0.9 | Significant Reduction | p < 0.01 |[15] |
Note: Data extracted from graphical representations in the cited literature.
Epilepsy
The cholinergic system is deeply involved in the pathophysiology of epilepsy, and mutations in nAChR genes have been linked to some forms of idiopathic epilepsy.[7][16]
-
Anti-Epileptic and Neuroprotective Effects: In a rat model of temporal lobe epilepsy (TLE), cytisine treatment significantly reduced seizure frequency, mitigated hippocampal damage, and improved cognitive function.[7][17] The proposed mechanism involves the activation of α7nAChRs, leading to a decrease in hippocampal glutamate levels, an increase in acetylcholine levels, and inhibition of synaptic remodeling.[7][16][17] However, it is important to note that in some contexts, cytisine has been shown to antagonize the anticonvulsant activity of certain antiepileptic drugs like phenytoin and lamotrigine, which could be a concern for epileptic smokers using cytisine for cessation.[18]
Table 3: Effects of Cytisine in a Pilocarpine-Induced Temporal Lobe Epilepsy (TLE) Rat Model
| Parameter Measured | Effect of Cytisine Treatment | Proposed Mediator | Reference |
|---|---|---|---|
| Seizure Frequency | Significantly Reduced | α7nAChR | [7][17] |
| Hippocampal Neuronal Loss | Mitigated | α7nAChR | [7][16] |
| Cognitive Deficits | Improved | α7nAChR | [7][17] |
| Hippocampal Glutamate Levels | Decreased | α7nAChR | [7][16] |
| Hippocampal Acetylcholine Levels | Increased | α7nAChR | [7][16] |
| Hippocampal α7nAChR Expression | Increased | α7nAChR |[7][16] |
Experimental Protocols
Protocol 1: In Vitro nAChR Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of cytisine derivatives for specific nAChR subtypes expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Culture a cell line (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Harvest cells, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge.
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris, pH 8.0, 150 mM NaCl, 10% glycerol) and homogenize.[19]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Cell membranes (containing a specific amount of protein).
-
A known concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).[20]
-
Varying concentrations of the cytisine derivative (test compound).
-
Binding buffer to reach the final volume.
-
-
For non-specific binding control wells, add a high concentration of a known non-labeled competitor (e.g., nicotine, unlabeled α-bungarotoxin).[21]
-
For total binding wells, add only the buffer, membranes, and radioligand.
-
-
Incubation and Filtration:
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 90 minutes at room temperature).[20]
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester.[21]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[21]
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for characterizing the functional activity (e.g., agonist, partial agonist, antagonist) of cytisine derivatives at nAChRs.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate and isolate individual oocytes.
-
Inject each oocyte with cRNA encoding the specific nAChR subunits of interest.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable buffer (e.g., Barth's solution) to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with a conductive solution (e.g., 3M KCl).
-
Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a constant voltage, typically -70 mV.[22]
-
-
Compound Application and Data Acquisition:
-
Agonist Mode: Apply increasing concentrations of the cytisine derivative to the oocyte and record the peak inward current elicited at each concentration. This allows for the determination of the compound's efficacy (Imax relative to a full agonist like acetylcholine) and potency (EC50).
-
Antagonist Mode: Pre-incubate the oocyte with the cytisine derivative for a set period (e.g., 5 minutes).[22][23] Then, co-apply the derivative with a fixed concentration of a known agonist (e.g., an EC90 concentration of acetylcholine).[22] Measure the inhibition of the agonist-evoked current.
-
Recordings are typically digitized and stored on a computer for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
For agonist dose-response curves, normalize the currents to the maximum response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
For antagonist inhibition curves, normalize the currents to the response elicited by the agonist in the absence of the antagonist.[23]
-
Fit the data using appropriate pharmacological models (e.g., Hill equation) to calculate EC50 (for agonists) or IC50 (for antagonists).
-
Protocol 3: In Vivo Microdialysis for Striatal Dopamine Release
This protocol measures the effect of locally applied cytisine derivatives on dopamine levels in the striatum of a live animal, often a rat.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., male Wistar rat).
-
Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer the cytisine derivative. This can be done systemically (e.g., intraperitoneal injection) or, more directly, by switching the perfusion medium to aCSF containing a known concentration of the test compound (local application).[8]
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples throughout the drug administration period and for a post-administration period.
-
Immediately analyze the collected samples or stabilize and freeze them for later analysis.
-
Quantify the concentration of dopamine in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples.
-
Express the dopamine concentration in each subsequent sample as a percentage of the baseline average.
-
Plot the percent change in dopamine concentration over time to visualize the effect of the drug.
-
Protocol 4: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral assay to screen for antidepressant-like effects in rodents.
Methodology:
-
Apparatus:
-
A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
-
Procedure:
-
Habituation/Pre-test (Day 1): Place each mouse individually into the cylinder for a 15-minute session. This is to induce a state of behavioral despair. Afterwards, remove the mouse, dry it, and return it to its home cage.
-
Drug Administration: On Day 2, administer the cytisine derivative or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a specific time (e.g., 30-60 minutes) before the test session.[15]
-
Test Session (Day 2): Place the mouse back into the cylinder for a 6-minute test session.
-
Record the session with a video camera for later scoring.
-
-
Behavioral Scoring:
-
An observer, blind to the experimental conditions, scores the animal's behavior during the final 4 minutes of the 6-minute test session.
-
The primary measure is immobility time : the duration for which the mouse ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Other behaviors like swimming and climbing can also be scored.
-
-
Data Analysis:
-
Compare the mean immobility time between the vehicle-treated group and the drug-treated groups.
-
A significant reduction in immobility time in a drug-treated group is interpreted as an antidepressant-like effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.[15]
-
Conclusion and Future Directions
Cytisine and its structurally modified derivatives are invaluable tools in neuroscience research.[1] Their ability to selectively modulate nAChR subtypes allows for the precise investigation of cholinergic systems in various disease states.[3] Research has demonstrated their potential in developing treatments for Parkinson's disease, depression, and epilepsy.[5][7][8] The protocols outlined here provide a framework for researchers to characterize novel cytisine derivatives and explore their therapeutic potential. Future research should focus on developing derivatives with enhanced brain penetration and even greater subtype selectivity, as well as exploring their efficacy in other neurological disorders where nAChR dysfunction is implicated, such as Alzheimer's disease and schizophrenia.[2]
References
- 1. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytisine derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cytisine Exerts an Anti-Epileptic Effect via α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo modulation of dopaminergic nigrostriatal pathways by cytisine derivatives: implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytisine and estrogen: A promising duo for protecting brain cells in Parkinson’s - Vital Record [vitalrecord.tamu.edu]
- 10. Smoking Cessation Drug Cytisine May Treat Parkinson’s in Women | BenchChem [benchchem.com]
- 11. Cytisine is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stories.tamu.edu [stories.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cytisine Exerts an Anti-Epileptic Effect via α7nAChRs in a Rat Model of Temporal Lobe Epilepsy [frontiersin.org]
- 17. Cytisine Exerts an Anti-Epileptic Effect via α7nAChRs in a Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. if-pan.krakow.pl [if-pan.krakow.pl]
- 19. Using Protein Painting Mass Spectrometry to Define Ligand Receptor Interaction Sites for Acetylcholine Binding Protein [bio-protocol.org]
- 20. embopress.org [embopress.org]
- 21. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]
- 22. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Modulation of Brain Nicotinic Acetylcholine Receptor Function by Cytisine, Varenicline, and Two Novel Bispidine Compounds: Emergent Properties of a Hybrid Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing nAChR Ligands in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of nicotinic acetylcholine receptor (nAChR) ligands in animal models of addiction. The following protocols and guidelines are designed to ensure robust and reproducible experimental designs.
Introduction to nAChRs and Addiction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the brain and play a crucial role in synaptic transmission. They are implicated in the reinforcing effects of nicotine and are a key target for understanding and treating addiction. Dysregulation of nAChR signaling is associated with the development and maintenance of addictive behaviors. Animal models are essential tools for investigating the neurobiological mechanisms of addiction and for screening potential therapeutic agents that target nAChRs.
Animal Models of Nicotine Addiction
The selection of an appropriate animal model is critical for the successful evaluation of nAChR ligands. The following models are widely used to study different aspects of nicotine addiction.
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing properties of drugs. In this paradigm, animals learn to perform an operant response (e.g., a lever press) to receive an intravenous infusion of a drug, such as nicotine.
Experimental Protocol: Nicotine Self-Administration
-
Surgical Preparation: Rats or mice are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal. Animals are allowed to recover for 5-7 days post-surgery.
-
Acquisition Phase: Animals are placed in operant conditioning chambers equipped with two levers. A response on the "active" lever results in the delivery of a nicotine infusion (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light, while a response on the "inactive" lever has no programmed consequence. Sessions are typically 1-2 hours daily for 10-14 days.
-
Maintenance Phase: Once stable responding is achieved, the reinforcing effects of nicotine can be assessed under different schedules of reinforcement, such as a fixed-ratio (FR) or progressive-ratio (PR) schedule.
-
Extinction and Reinstatement: Following stable self-administration, the nicotine infusions are withheld, leading to a decrease in responding (extinction). Reinstatement of drug-seeking behavior can then be triggered by exposure to nicotine-associated cues, a priming injection of nicotine, or a stressor.
Conditioned Place Preference (CPP)
CPP is a classical conditioning paradigm used to measure the motivational effects of drugs. It assesses the rewarding properties of a drug by pairing its effects with a specific environment.
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.
-
Pre-Conditioning (Baseline Preference): On day 1, animals are allowed to freely explore all three chambers for 15-20 minutes to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase (4-8 days): Animals receive alternating injections of the nAChR ligand and vehicle. Immediately following the drug injection, they are confined to one of the conditioning chambers for 30 minutes. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-Conditioning (Preference Test): On the test day, animals are placed in the neutral chamber and allowed to freely explore all three chambers for 15-20 minutes in a drug-free state. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
Data Presentation: Summarizing Quantitative Data
Clear and concise data presentation is essential for the interpretation of results. The following tables provide examples of how to structure quantitative data from animal model experiments.
Table 1: Summary of Nicotine Self-Administration Data
| Treatment Group | Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Nicotine Infusions (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 3.5 ± 0.8 | 14.8 ± 2.0 |
| Ligand X | 1.0 | 8.7 ± 1.5 | 3.1 ± 0.7 | 8.5 ± 1.4 |
| Ligand X | 3.0 | 4.3 ± 0.9 | 2.9 ± 0.6 | 4.1 ± 0.8 |
| Ligand Y | 1.0 | 14.5 ± 2.3 | 3.8 ± 0.9 | 14.1 ± 2.2 |
| Ligand Y | 3.0 | 10.1 ± 1.8 | 3.4 ± 0.7 | 9.8 ± 1.7 |
*p < 0.05, **p < 0.01 compared to Vehicle group
Table 2: Summary of Conditioned Place Preference Data
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Chamber (s) (Mean ± SEM) | Time in Vehicle-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle | - | 350.5 ± 25.1 | 345.2 ± 28.4 | 5.3 ± 10.2 |
| Nicotine | 0.5 | 480.3 ± 30.2 | 290.8 ± 22.7 | 189.5 ± 25.6 |
| Ligand Z + Nicotine | 2.0 | 375.1 ± 28.9# | 330.4 ± 26.3 | 44.7 ± 15.8# |
*p < 0.05 compared to Vehicle group; #p < 0.05 compared to Nicotine group
Visualization of Workflows and Signaling Pathways
Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel nAChR ligand in an animal model of addiction.
Figure 1. Workflow for preclinical testing of nAChR ligands.
nAChR Signaling Pathway in Addiction
The diagram below depicts a simplified signaling cascade initiated by the binding of an nAChR agonist, such as nicotine, in the ventral tegmental area (VTA), a key brain region in the reward pathway.
Figure 2. Simplified nAChR signaling in the reward pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Welcome to the technical support center for the synthesis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, an N-alkylated derivative of (-)-cytisine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving reaction yields.
Experimental Workflow Overview
The synthesis of the target compound is achieved through the N-alkylation of (-)-cytisine with an appropriate 3-butenylating agent, typically 4-bromo-1-butene, in the presence of a base. The general workflow is depicted below.
Caption: General workflow for the N-alkylation of (-)-cytisine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions to improve the reaction yield and purity of the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Degradation of (-)-cytisine or 4-bromo-1-butene. 2. Insufficient Base: Incomplete deprotonation of the secondary amine. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 4. Inappropriate Solvent: Poor solubility of reagents or incompatibility with the reaction. | 1. Verify Reagent Quality: Use freshly purified or commercially available high-purity reagents. 2. Increase Base Equivalents: Use a stronger base or increase the equivalents of the current base (e.g., 2-3 equivalents of K2CO3). 3. Increase Reaction Temperature: Gradually increase the temperature (e.g., to 80 °C) while monitoring for side product formation. 4. Solvent Screening: Consider using polar aprotic solvents like DMF or acetonitrile, which are known to facilitate SN2 reactions. |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient Reaction Time: The reaction has not reached completion. 2. Low Reagent Concentration: Dilute conditions can slow down the reaction rate. 3. Equilibrium Issues: The reaction may be reversible under the given conditions. | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Increase Concentration: Reduce the amount of solvent to increase the concentration of reactants. 3. Use Excess Alkylating Agent: Employ a slight excess (e.g., 1.1-1.5 equivalents) of 4-bromo-1-butene to drive the reaction to completion. |
| Formation of Multiple Products (Side Reactions) | 1. Over-alkylation: The desired product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt. 2. Elimination Reaction: 4-bromo-1-butene can undergo elimination to form butadiene, especially with strong, sterically hindered bases. 3. O-alkylation: Although less likely for the pyridone nitrogen, O-alkylation can be a competing pathway with certain bases and solvents. | 1. Control Stoichiometry: Use a controlled amount of the alkylating agent and monitor the reaction closely. 2. Choice of Base: Use a non-nucleophilic, moderately strong base like K2CO3 or diisopropylethylamine (DIPEA). 3. Solvent and Temperature Control: Lowering the reaction temperature and using a suitable solvent can minimize side reactions. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: Makes separation by column chromatography challenging. 2. Presence of Emulsions during Work-up: Can lead to loss of product. 3. Oily Product: Difficulty in isolating a solid product. | 1. Optimize Chromatography: Use a gradient elution system and consider different solvent systems (e.g., DCM/MeOH with a small amount of NH4OH). 2. Improve Work-up: Add brine to break emulsions during extraction. 3. Salt Formation: Consider converting the oily product to a crystalline salt (e.g., hydrochloride or hydroiodide) for easier handling and purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the N-alkylation of (-)-cytisine with 4-bromo-1-butene?
A1: While specific yields for this exact transformation can vary, N-alkylation of cytisine derivatives with suitable alkylating agents can achieve yields ranging from moderate to high (50-90%), depending on the optimization of reaction conditions.
Q2: Which base is most effective for this reaction?
A2: Potassium carbonate (K2CO3) is a commonly used and effective base for the N-alkylation of secondary amines as it is inexpensive and generally provides good yields. Diisopropylethylamine (DIPEA) has also been reported to give good results in the N-alkylation of cytisine. The choice of base may require some optimization for your specific setup.
Q3: What is the best solvent for this synthesis?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred for SN2 reactions like this N-alkylation. They effectively dissolve the reactants and facilitate the nucleophilic attack.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) with a small amount of ammonium hydroxide can be effective for separating the starting material and the more non-polar product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. (-)-Cytisine is a toxic alkaloid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. 4-Bromo-1-butene is a lachrymator and should be handled in a well-ventilated fume hood. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of reagents.
Key Experimental Protocol
Below is a generalized experimental protocol for the synthesis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. Researchers should optimize the conditions based on their specific laboratory setup and available resources.
Caption: Step-by-step experimental protocol for the synthesis.
Materials:
-
(-)-Cytisine (1 equivalent)
-
4-Bromo-1-butene (1.1-1.5 equivalents)
-
Potassium carbonate (K2CO3), anhydrous (2-3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (-)-cytisine in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add 4-bromo-1-butene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
This technical support center provides a foundational guide for the synthesis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. For further assistance, consulting detailed procedures in peer-reviewed literature is recommended.
Technical Support Center: Purification of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, a derivative of the alkaloid cytisine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this cytisine derivative?
The purification of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one can be challenging due to its unique chemical structure. As a cytisine derivative, it is an alkaloid with a basic nitrogen atom, making it susceptible to salt formation and strong interactions with acidic media.[1][2][3][4][5] The presence of a polar lactam group and a non-polar butenyl chain gives the molecule amphipathic properties, which can lead to difficulties in selecting an appropriate solvent system for chromatography and recrystallization. Key challenges include:
-
High Polarity: The molecule's polarity can cause it to bind strongly to silica gel, leading to poor recovery or the need for highly polar and often basic mobile phases.
-
Co-elution of Impurities: Structurally similar impurities, such as unreacted starting materials or by-products from the synthesis, may have similar polarities, making separation by column chromatography difficult.[6][7]
-
Potential for Isomerization or Degradation: The butenyl group may be susceptible to isomerization or oxidation under certain conditions (e.g., prolonged exposure to acid or air), leading to the formation of new impurities.
-
Amphipathic Nature: The combination of polar and non-polar moieties can result in poor solubility in common single-solvent systems, complicating recrystallization efforts.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the nature of the impurities.
-
Normal-Phase Column Chromatography: This is a common technique for purifying alkaloids.[1] Given the compound's polarity, a gradient elution is often necessary. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing and improve recovery.[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, RP-HPLC is a powerful tool. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are not well-retained in reversed-phase chromatography, HILIC can be an effective alternative.[9]
Troubleshooting Guides
Problem 1: The compound is not eluting from the silica gel column.
This is a common issue for polar and basic compounds like this cytisine derivative. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent.
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base such as triethylamine or ammonium hydroxide into your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
Problem 2: Poor separation of the target compound from an impurity on TLC and column chromatography.
When impurities have similar polarities to the target compound, achieving good separation can be difficult.
Solutions:
-
Optimize the Solvent System: Experiment with different solvent systems for your TLC and column. Try changing the components of your mobile phase to alter the selectivity. For example, if you are using dichloromethane/methanol, try ethyl acetate/methanol or chloroform/methanol.[7]
-
Use a Gradient Elution: A shallow gradient of the polar solvent can improve the resolution between closely eluting compounds.[6]
-
Consider a Different Chromatographic Technique: If normal-phase chromatography is not providing adequate separation, switch to reversed-phase chromatography. The different separation mechanism may provide the selectivity needed.
Problem 3: The purified compound shows signs of degradation.
If you observe new, unexpected spots on a TLC of your purified fractions, your compound may be degrading during the purification process.
Solutions:
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures. If using an acidic or basic modifier in your chromatography, ensure it is removed promptly during workup.
-
Work Quickly: Do not leave the compound on the chromatography column for an extended period.
-
Use an Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following table provides typical parameters for the purification of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. These are representative values and may require optimization for specific experimental conditions.
| Parameter | Normal-Phase Column Chromatography | Reversed-Phase HPLC | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 (5 µm particle size) | - |
| Mobile Phase/Solvent | Dichloromethane:Methanol (98:2 to 90:10) + 0.5% Triethylamine | Water:Acetonitrile with 0.1% TFA (gradient) | Ethyl acetate/Hexane |
| Typical Loading | 1 g crude / 50 g silica | 1-5 mg / injection | - |
| Expected Yield | 70-90% | >95% | 60-80% |
| Purity Achieved | 90-98% | >99% | >98% |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Dichloromethane:Methanol). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane. If it does not fully dissolve, add a small amount of methanol. Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions using TLC. A suitable TLC system might be Dichloromethane:Methanol (95:5) with a UV lamp for visualization.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a solvent in which it is readily soluble at elevated temperatures (e.g., ethyl acetate).
-
Induce Crystallization: While the solution is warm, slowly add a non-polar solvent in which the compound is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Visualizations
Caption: General purification workflow for the target compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. youtube.com [youtube.com]
- 2. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one and Related Compounds in Solution
Disclaimer: The following information primarily pertains to Cytisine, a closely related and well-studied analogue of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. The stability characteristics and analytical methodologies are expected to be highly similar. However, it is crucial to validate these methods and findings for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cytisine in common laboratory solvents?
A1: Cytisine is a polar, basic compound. It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, as well as in aqueous buffers such as PBS (pH 7.2). While stock solutions in organic solvents are generally stable when stored properly (see Q2), aqueous solutions are less stable, and it is often recommended not to store them for more than one day. For short-term experiments (up to 6 hours at 37°C), Cytisine has shown good stability in PBS (pH 7.4) and simulated saliva (pH 6.8) with minimal degradation observed.
Q2: What are the recommended storage conditions for Cytisine solutions?
A2: For optimal stability, it is recommended to store stock solutions of Cytisine in anhydrous organic solvents (e.g., DMSO, ethanol) at -20°C or below, protected from light. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. Aqueous solutions should be freshly prepared before use. If short-term storage of aqueous solutions is necessary, it should be at 2-8°C for no longer than 24 hours.
Q3: Is Cytisine sensitive to pH?
A3: Yes, the stability of Cytisine is pH-dependent. Being a basic compound, its protonation state and, consequently, its stability and solubility are influenced by the pH of the solution. It is more hydrophilic and generally more stable in slightly acidic to neutral conditions. Forced degradation studies indicate that Cytisine is susceptible to degradation under strongly acidic and basic conditions. For liquid formulations, a pH range of 5.0 to 7.0 with the use of antioxidants has been suggested to enhance stability.
Q4: Does light affect the stability of Cytisine in solution?
A4: While specific quantitative photostability data for Cytisine is limited in the readily available literature, it is a common practice to protect solutions of complex organic molecules from light to prevent photodegradation. Therefore, it is recommended to store Cytisine solutions in amber vials or to wrap containers in aluminum foil, especially during long-term storage or when conducting experiments with extended light exposure.
Q5: What are the likely degradation pathways for Cytisine?
A5: Based on general knowledge of similar alkaloid structures and findings from forced degradation studies on other compounds, the most probable degradation pathways for Cytisine in solution are hydrolysis and oxidation. The lactam ring and the secondary amine are potentially susceptible to hydrolysis under strong acidic or basic conditions. The unsaturated parts of the molecule and the amine functionality could be prone to oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram (HPLC) | 1. Degradation of the compound. 2. Contamination of solvent or glassware. 3. Impurities in the reference standard. | 1. Prepare fresh solutions. Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Check the certificate of analysis for the reference standard. |
| Loss of compound concentration over time | 1. Degradation due to pH, temperature, or light. 2. Adsorption to container surfaces. | 1. Adjust pH to a more stable range (e.g., 5.0-7.0). Store solutions at lower temperatures and protect from light. Consider adding antioxidants for long-term storage. 2. Use silanized glassware or low-adsorption plastic containers. |
| Inconsistent results between experiments | 1. Variability in solution preparation. 2. Inconsistent storage conditions. 3. Degradation during the experiment. | 1. Standardize the solution preparation protocol. 2. Ensure all samples are stored under identical conditions. 3. Monitor the stability of the compound under the specific experimental conditions (e.g., by including time-zero and end-of-experiment control samples). |
| Precipitation of the compound in aqueous buffer | 1. Exceeding the solubility limit. 2. Change in pH of the solution. | 1. Prepare a more dilute solution or dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous buffer. 2. Ensure the final pH of the solution is within a range where the compound is soluble. |
Quantitative Stability Data
Specific quantitative data from forced degradation studies on (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one or Cytisine are not extensively available in the public domain. The following table provides a template for researchers to summarize their own findings from such studies.
Table 1: Example Summary of Forced Degradation Studies for Cytisine
| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | User Defined | User Defined | User Defined | User Defined | User Defined |
| Base Hydrolysis | 0.1 M NaOH | User Defined | User Defined | User Defined | User Defined | User Defined |
| Oxidation | 3% H₂O₂ | User Defined | User Defined | User Defined | User Defined | User Defined |
| Thermal | Dry Heat | User Defined | User Defined | User Defined | User Defined | User Defined |
| Photolytic | UV/Visible Light | User Defined | User Defined | User Defined | User Defined | User Defined |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. It should be adapted and validated for the specific compound of interest.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux a solution of the compound in a neutral solvent at 60°C for 24 hours. Prepare samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.
-
Photostability: Expose a solution of the compound to UV light (254 nm) and visible light (cool white fluorescent lamp) for a defined period (e.g., as per ICH Q1B guidelines). Prepare a control sample stored in the dark. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm and 305 nm for Cytisine).
-
Column Temperature: 25-30°C.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation study to ensure that the method can separate the parent compound from its degradation products. Peak purity analysis using a diode array detector is recommended.
-
Linearity: Analyze a series of solutions of the compound over a defined concentration range (e.g., 1-100 µg/mL). Plot a calibration curve and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the compound. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability studies.
Technical Support Center: Troubleshooting Low Solubility of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges with the solubility of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, a derivative of Cytisine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one?
Q2: I am observing low solubility of the compound in my aqueous buffer. What are the initial troubleshooting steps?
Low solubility in aqueous buffers is a common challenge for organic molecules. Initial steps should focus on verifying the solid form of the compound and attempting dissolution in a small amount of an organic co-solvent before dilution in the aqueous buffer.
Q3: Can I use organic solvents to dissolve the compound for my in vitro assays?
Yes, using a minimal amount of an organic co-solvent is a standard practice. Dimethyl sulfoxide (DMSO) is a common choice.[4] It is crucial to first dissolve the compound in a small volume of the organic solvent and then dilute it with your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes.[4]
Q4: Are there alternative methods to improve aqueous solubility without using organic co-solvents?
Yes, several methods can be employed to enhance aqueous solubility, including pH adjustment, use of solubility enhancers like cyclodextrins, and the preparation of solid dispersions.[5][6][7]
Troubleshooting Guide
This guide provides a structured approach to addressing low solubility issues with (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one.
Initial Assessment and Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting low solubility.
Caption: Troubleshooting workflow for addressing low compound solubility.
Quantitative Data: Solubility of Parent Compound (Cytisine)
Since direct solubility data for the butenyl-derivative is unavailable, the following table summarizes the reported solubility of the parent compound, Cytisine. This information can serve as a useful starting point for selecting appropriate solvent systems.
| Solvent System | Reported Solubility of Cytisine | Reference |
| Water | 439 g/L (16 °C) | [2] |
| Water | ≥ 100 mg/mL | [8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [8] |
| Ethanol | ~1 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Acetone | Soluble in 13 parts | [1] |
| Methanol | Soluble in 1.3 parts | [1] |
| Chloroform | Soluble in 2.0 parts | [1] |
| Benzene | Soluble in 30 parts | [1] |
| Petroleum Ether | Practically insoluble | [1] |
Note: The solubility of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one may differ due to the presence of the butenyl group, which increases its nonpolar character.
Detailed Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent
This protocol describes the use of an organic co-solvent, such as DMSO, to prepare a stock solution that can be further diluted in aqueous buffers.
Materials:
-
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once a clear stock solution is obtained, perform serial dilutions with the aqueous buffer to reach the desired final concentration for your experiment.
-
Important: After each dilution step with the aqueous buffer, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that percentage of co-solvent.
Protocol 2: pH-Modification for Improved Aqueous Solubility
The compound possesses basic nitrogen atoms, suggesting that its solubility may be enhanced in acidic conditions due to salt formation.
Materials:
-
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
-
Aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7.4)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a series of aqueous buffers with different pH values.
-
Add a known amount of the compound to a fixed volume of each buffer.
-
Stir the solutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
After stirring, visually inspect each solution for undissolved solid.
-
To quantify the solubility, filter the saturated solutions through a 0.22 µm filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Protocol 3: Use of Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
Materials:
-
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
-
β-cyclodextrin or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer at a desired concentration (e.g., 1-10% w/v).
-
Add an excess amount of the compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
After the incubation period, filter the suspension to remove the undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using an appropriate analytical technique.
Signaling Pathway Considerations
As a derivative of Cytisine, this compound is expected to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs).[8][9] Ensuring its solubility is critical for accurate determination of its activity in biological assays targeting this pathway.
Caption: Simplified signaling pathway of nAChR agonists.
References
- 1. Cytisine | C11H14N2O | CID 10235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYTISINE | 485-35-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ymswbiotech.com [ymswbiotech.com]
- 6. Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis [mdpi.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
Technical Support Center: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Cytisine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, commonly known as Cytisine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cytisine?
A1: Cytisine is a plant-alkaloid that functions as a partial agonist of the α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2] It binds with high affinity to these receptors, which are crucial for mediating the addictive effects of nicotine.[3][4] As a partial agonist, it elicits a weaker response than a full agonist like nicotine, which helps to alleviate withdrawal symptoms while also blocking nicotine from binding and exerting its rewarding effects.[1]
Q2: What are the commonly reported side effects of Cytisine in clinical trials?
A2: In human clinical trials for smoking cessation, the most frequently reported adverse events are typically mild to moderate and often involve the gastrointestinal system.[5][6] These include nausea, vomiting, dyspepsia, and dry mouth.[5] Other common side effects include abnormal dreams, insomnia, and headaches.[7]
Q3: Are there any known unexpected or paradoxical effects of Cytisine observed in preclinical in vivo studies?
A3: Yes, preclinical studies in rodent models have revealed some effects that might be considered unexpected. For instance, while used to reduce the anxiety associated with nicotine withdrawal, some studies have shown that cytisine may produce anxiogenic-like (anxiety-increasing) effects in a light/dark box test.[8] Conversely, other studies have demonstrated that cytisine can exhibit antidepressant-like properties in models such as the forced swim test and tail suspension test, potentially by modulating serotonin, BDNF, and mTOR signaling pathways.[2][7][9][10] Additionally, research in rat models of myocardial ischemia has suggested a cardioprotective effect, reducing reperfusion injury.[11]
Q4: Does Cytisine undergo hepatic metabolism?
A4: No, a significant pharmacokinetic advantage of Cytisine is that it has minimal to no hepatic metabolism. It is primarily excreted unchanged by the kidneys.[6][12] This characteristic reduces the likelihood of drug-drug interactions with compounds that are metabolized by cytochrome P450 enzymes.[12]
Troubleshooting In Vivo Experiments
Issue 1: I am observing increased anxiety-like behavior (e.g., thigmotaxis in the Open Field Test) in my rodent model after administering Cytisine. Is this a known effect?
-
Possible Explanation: This is an unexpected but reported effect in some preclinical models.[8] While Cytisine is used to manage nicotine withdrawal, its direct effects on anxiety-related circuits can be complex. The anxiogenic-like profile may be dose-dependent or context-specific.
-
Troubleshooting Steps:
-
Verify Dose: Confirm that the administered dose is within the range reported in the literature for behavioral studies (typically 1-3 mg/kg in rodents).
-
Control for Locomotor Activity: Ensure that the observed behavior is not a secondary effect of hyperactivity. Analyze total distance traveled in the Open Field Test. If locomotor activity is significantly increased, the interpretation of center-time as a measure of anxiety should be made with caution.
-
Use Multiple Behavioral Assays: Corroborate findings using another anxiety-related paradigm, such as the Elevated Plus Maze or the Light-Dark Box Test.
-
Consider Animal Strain: Different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to pharmacological agents. Ensure your chosen strain is appropriate for the behavioral test.
-
Issue 2: My results from the Forced Swim Test suggest an antidepressant-like effect of Cytisine, which was not my primary hypothesis. How can I investigate this further?
-
Possible Explanation: This is a documented "unexpected" effect. Cytisine has been shown to relieve depression-like behaviors in chronic stress models.[7][9][10] The proposed mechanism involves the modulation of downstream signaling cascades, including the 5-HT1A, BDNF, and mTOR pathways in the hippocampus and amygdala.[2][7][9]
-
Troubleshooting Steps:
-
Confirm with an Alternative Test: Use the Tail Suspension Test to confirm the antidepressant-like phenotype. This helps to rule out assay-specific confounds.
-
Biochemical Analysis: Following the behavioral experiments, collect brain tissue (hippocampus and amygdala) to analyze the expression or phosphorylation status of key proteins in the proposed signaling pathways (e.g., p-mTOR, BDNF, 5-HT1A receptors) via Western Blot or ELISA.
-
Rule out Motor Effects: Ensure the observed immobility changes are not due to general motor stimulation or sedation. Data from an Open Field Test can help clarify this.
-
Issue 3: I am observing unexpected cardiovascular changes (e.g., altered blood pressure or heart rate) in my animal model.
-
Possible Explanation: While not a common clinical side effect, Cytisine's action on nicotinic receptors present in the autonomic nervous system could potentially influence cardiovascular parameters. Furthermore, preclinical studies have suggested a cardioprotective effect in the context of ischemia-reperfusion injury, indicating an interaction with cardiac signaling pathways.[11]
-
Troubleshooting Steps:
-
Continuous Monitoring: If initial measurements are concerning, implement continuous cardiovascular monitoring using telemetry. This provides a more comprehensive picture of hemodynamic changes over time, free from handling stress.
-
Dose-Response Study: Perform a dose-response study to determine if the observed cardiovascular effects are dose-dependent.
-
Assess Cardiac Function: For a more in-depth investigation, consider performing pressure-volume (PV) loop analysis in a terminal experiment to assess cardiac contractility, systolic and diastolic function directly.
-
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events of Cytisine in Human Clinical Trials
| Adverse Event | Cytisine Group (%) | Placebo Group (%) | Risk Ratio (95% CI) | Reference |
| Nausea | < 10% | < 10% | Not specified | [7] |
| Abnormal Dreams | < 10% | < 10% | Not specified | [7] |
| Insomnia | < 10% | < 10% | Not specified | [7] |
| Gastrointestinal Symptoms | Not specified | Not specified | 1.76 (1.28 - 2.42) | [5] |
| Severe Adverse Events | Not specified | Not specified | 1.12 (1.01 - 1.24) | [9] |
Note: Percentages and risk ratios are compiled from meta-analyses and individual clinical trials. Specific incidences can vary between studies based on dosage and duration.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls, typically made of a non-reflective material. The arena floor is divided into a central zone (e.g., 20x20 cm) and a peripheral zone by video tracking software.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the trial.
-
Clean the arena with 70% ethanol (or a suitable disinfectant) and allow it to dry completely between animals to remove olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Immediately start video recording and allow the animal to explore freely for a predetermined duration (typically 5-10 minutes).
-
The experimenter should leave the room or be shielded from the animal's view to avoid influencing behavior.
-
After the session, return the animal to its home cage.
-
-
Data Analysis: Use an automated video tracking system to quantify parameters such as:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone (measure of anxiety; less time = more anxiety-like behavior).
-
Latency to first enter the center zone.
-
Number of entries into the center zone.
-
Protocol 2: Forced Swim Test for Antidepressant-Like Behavior
-
Objective: To assess behavioral despair, a measure sensitive to antidepressant drugs.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (approx. 15 cm).
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Gently place the mouse into the cylinder of water.
-
The test session typically lasts for 6 minutes. Behavior is recorded via video.
-
After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.
-
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer blinded to the experimental conditions or using automated software. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Visualizations
Signaling Pathway
Caption: Metabotropic signaling cascade of Cytisine via the α4β2 nAChR.
Experimental Workflow
Caption: Workflow for investigating unexpected anxiogenic-like effects.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Open field test for mice [protocols.io]
- 7. The Tail Suspension Test [jove.com]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. protocols.io [protocols.io]
- 11. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
optimizing dosage of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one for behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, commonly known as Cytisine, in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cytisine?
A1: Cytisine is a plant-derived alkaloid that acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2][3] It has a high affinity for these receptors and can modulate cholinergic neurotransmission, which is implicated in various cognitive and behavioral processes.
Q2: What are the common behavioral paradigms where Cytisine is used?
A2: Cytisine has been investigated in a variety of behavioral models in rodents, including:
-
Depression and Anxiety: Assessing antidepressant-like and anxiolytic or anxiogenic effects.[1][2][4][5]
-
Addiction and Substance Abuse: Studying its role in nicotine and alcohol dependence, as well as its own reinforcing properties.[6][7][8]
-
Locomotor Activity: Evaluating its stimulant or sedative effects.[8][9]
-
Cognition and Memory: Investigating its potential to modulate learning and memory processes.
Q3: What is a typical starting dose for Cytisine in rodent behavioral studies?
A3: A common starting dose for intraperitoneal (i.p.) administration in mice and rats ranges from 0.5 mg/kg to 1 mg/kg.[1][4] However, the optimal dose will depend on the specific behavioral assay, the animal species and strain, and the research question. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q4: How should Cytisine be prepared for administration?
A4: Cytisine is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline or phosphate-buffered saline (PBS).[4] It is crucial to ensure the solution is clear and free of particulates before administration. The volume of injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for i.p. injection in mice).
Q5: What is the typical route and timing of administration?
A5: The most common route of administration in behavioral studies is intraperitoneal (i.p.) injection.[1][4][10] The timing of administration relative to the behavioral test is critical. For acute effects, Cytisine is often administered 15-30 minutes before the test.[4] For chronic studies, it may be administered daily over several weeks.[1][5]
Q6: Are there any known side effects or toxicity concerns at behaviorally relevant doses?
A6: At higher doses, Cytisine can induce adverse effects, including decreased locomotion, which could confound the results of behavioral tests.[4] Toxicity is dose-dependent, and in high doses, it can lead to more severe outcomes.[11] It is essential to carefully observe animals for any signs of distress or adverse reactions, especially during initial dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable behavioral effect | - Insufficient Dose: The administered dose may be too low to elicit a response. - Route of Administration: The chosen route may not provide adequate bioavailability. - Timing of Administration: The time between injection and testing may be too short or too long. - Individual Animal Variability: Differences in metabolism or receptor sensitivity. | - Conduct a dose-response study, systematically increasing the dose (e.g., 0.5, 1, 2, 3 mg/kg). - Ensure proper i.p. or i.v. injection technique. Consider subcutaneous administration as an alternative. - Adjust the pre-treatment time. A common window is 15-30 minutes before testing. - Increase the number of animals per group to account for individual differences. |
| High variability in behavioral data | - Inconsistent Drug Preparation: Variations in the concentration or solubility of the Cytisine solution. - Inconsistent Administration: Differences in injection volume or technique. - Environmental Factors: Stressors in the animal facility or testing room. | - Prepare fresh solutions for each experiment and ensure complete dissolution. - Standardize the injection procedure, including needle size and injection site. - Acclimate animals to the testing environment and handle them consistently. |
| Animals appear sedated or show motor impairment | - Dose is too high: The administered dose is likely in the toxic range for the observed behavior. - Interaction with other compounds: Potential synergistic effects with other administered substances. | - Reduce the dose of Cytisine. Refer to dose-response data to find a behaviorally active but non-impairing dose. - If co-administering with other drugs, consider potential interactions and conduct appropriate control experiments. |
| Unexpected behavioral outcomes | - Partial Agonist Properties: Cytisine's partial agonism can lead to complex dose-dependent effects, sometimes mimicking an antagonist. - Off-target Effects: At higher concentrations, Cytisine may interact with other receptor systems. | - Carefully review the literature for the specific behavioral paradigm. The biphasic nature of partial agonists is a known phenomenon. - Consider using a more selective compound if off-target effects are suspected. |
Quantitative Data Summary
Table 1: Effective Dosages of Cytisine in Rodent Behavioral Models
| Behavioral Model | Species/Strain | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Depression-like Behavior (Forced Swim Test, Tail Suspension Test) | C57BL/6J Mice | i.p. | 0.75 - 1.5 | Decreased immobility time | [4][5] |
| Depression-like Behavior (Unpredictable Chronic Mild Stress) | Mice | i.p. | 1 | Alleviation of depressive-like behaviors | [1] |
| Nicotine Self-Administration | Rats | i.v. | 0.01 (per infusion) | Sustained self-administration | [8] |
| Locomotor Activity | Wistar Rats | i.p. | 0.3 - 3 | No stimulation of locomotor activity; antagonism of nicotine-induced hyperactivity at 3 mg/kg | [8] |
| Parkinson's Disease Model (6-OHDA lesion) | Mice | i.p. | 0.2 (alternate days) | Attenuation of motor deficits in female mice | [10] |
| Schedule-Controlled Responding | C57BL/6J Mice | i.p. | ED50 = 2.97 | Dose-dependent decrease in responding | [12][13] |
Experimental Protocols
Protocol: Assessing Antidepressant-Like Effects of Cytisine using the Forced Swim Test (FST) in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed and allowed to acclimate to the animal facility for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of Cytisine in 0.9% sterile saline. On the day of the experiment, dilute the stock solution to the desired concentrations (e.g., 0.5, 1, 1.5 mg/kg). The vehicle control group will receive 0.9% saline.
-
Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Forced Swim Test Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.
-
Procedure:
-
30 minutes after the i.p. injection, gently place each mouse into the cylinder of water for a 6-minute session.
-
The session is video-recorded for later analysis.
-
After the 6-minute test, remove the mouse, dry it with a towel, and return it to its home cage.
-
The water in the cylinder should be changed between each animal.
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, scores the video recordings.
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway of Cytisine as a partial agonist at the α4β2 nAChR.
Caption: General experimental workflow for a behavioral study with Cytisine.
References
- 1. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of noncontingent and self-administered cytisine on body weight and meal patterns in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of noncontingent and self-administered cytisine on body weight and meal patterns in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist and antagonist effects of cytisine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization of locomotion following repeated ventral tegmental injections of cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytisine is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of nicotine, varenicline, and cytisine on schedule-controlled responding in mice: differences in α4β2 nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming synthetic hurdles in the preparation of cytisine analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming synthetic hurdles encountered during the preparation of cytisine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for modifying the cytisine scaffold?
A1: The most common strategies for modifying the cytisine scaffold include N-alkylation or N-acylation at the secondary amine, and palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Negishi) at halogenated positions on the pyridone ring.[1][2] Other modifications can include ring-closing metathesis to form the A ring and stereoselective reduction of the pyridone ring.
Q2: Which protecting groups are suitable for cytisine synthesis?
A2: The choice of protecting group depends on the specific reaction conditions. For the secondary amine, Boc (tert-butyloxycarbonyl) is commonly used and can be removed under acidic conditions. Benzyl groups are also employed and can be removed by hydrogenolysis.[3] For multi-step syntheses, orthogonal protecting group strategies are essential to ensure selective deprotection without affecting other functional groups.[3]
Q3: How can I purify my cytisine analogues?
A3: Purification of cytisine analogues can be challenging due to their polar nature. Common purification techniques include column chromatography on silica gel or alumina, and preparative high-performance liquid chromatography (HPLC). For column chromatography, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in an organic solvent can help to reduce tailing and improve separation. Reversed-phase HPLC is often effective for purifying polar analogues.
Q4: What are the typical yields for N-alkylation of cytisine?
A4: The yields for N-alkylation of cytisine can vary significantly depending on the alkylating agent, base, and solvent used. Yields can range from moderate to high. For more detailed information, please refer to the quantitative data tables below.
Troubleshooting Guides
N-Alkylation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of N-alkylated product | 1. Poor reactivity of the alkyl halide: The order of reactivity is generally I > Br > Cl. | 1. Use a more reactive alkyl halide (e.g., switch from alkyl chloride to alkyl bromide or iodide). |
| 2. Inappropriate base: The base may not be strong enough to deprotonate the secondary amine of cytisine. | 2. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[4] | |
| 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | 3. Use a polar aprotic solvent like DMF or acetonitrile.[5][6] | |
| Formation of quaternary ammonium salt (over-alkylation) | 1. Excess alkylating agent: Using a large excess of the alkylating agent can lead to the formation of the quaternary salt. | 1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent.[4] |
| 2. High reaction temperature: Higher temperatures can promote over-alkylation. | 2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | |
| Difficult purification | 1. Presence of unreacted starting material and byproducts. | 1. Optimize the reaction to go to completion. For purification, consider using an acidic wash to remove unreacted cytisine, followed by column chromatography. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of coupled product | 1. Inactive catalyst: The palladium catalyst may have decomposed. | 1. Use fresh catalyst and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7] |
| 2. Inappropriate ligand: The ligand may not be suitable for the specific substrates. | 2. Screen different phosphine ligands (e.g., PPh3, XPhos) to find the optimal one for your reaction.[8] | |
| 3. Poor choice of base: The base is crucial for the transmetalation step. | 3. Common bases for Suzuki coupling include K2CO3, Cs2CO3, and K3PO4. The choice of base can significantly impact the yield.[9] | |
| 4. Decomposition of the boronic acid. | 4. Use freshly prepared or high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). | |
| Formation of homocoupled byproducts | 1. Side reactions of the organoborane or aryl halide. | 1. Optimize the reaction stoichiometry and temperature. Ensure slow addition of the limiting reagent. |
| Difficult removal of palladium residues | 1. Palladium complexes adhering to the product. | 1. Use a palladium scavenger resin or perform multiple filtrations through Celite. Washing the organic layer with an aqueous solution of thiourea can also help. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for N-Alkylation of Cytisine
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl bromide | K2CO3 | DMF | Room Temp | ~70-80% | [5] |
| Ethyl bromide | NaH | DMF | 0 °C to RT | ~60-70% | [4] |
| Methyl iodide | K2CO3 | Acetonitrile | Reflux | ~95% | [10] |
| Various alkyl halides | KF/Alumina | Acetonitrile | 180 °C (Microwave) | Good to excellent | [6] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Cytisine Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| 3-Bromocytisine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 °C | ~80-90% | [9] |
| 5-Iodo-N-Boc-cytisine | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 120 °C (Microwave) | ~53% | [8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Cytisine
-
To a solution of cytisine (1.0 eq) in dry DMF, add a base such as potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Cytisine Derivative
-
In a reaction vessel, combine the halogenated cytisine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Visualizations
Synthetic workflow for cytisine analogues.
Troubleshooting low yield in N-alkylation.
nAChR signaling by cytisine analogues.
References
- 1. datapdf.com [datapdf.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Techniques for Detecting Novel nAChR Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical techniques for the detection of novel nicotinic acetylcholine receptor (nAChR) modulators.
I. Electrophysiology (Patch-Clamp)
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to monitor for a healthy whole-cell patch-clamp recording of nAChR currents?
A1: To ensure high-quality data, monitor the following parameters throughout your experiment:
-
Seal Resistance (Rseal): A high seal resistance (>1 GΩ) is crucial to electrically isolate the patched membrane, minimizing current leakage.[1]
-
Access Resistance (Ra): This should be low and stable (typically <20 MΩ) to ensure good voltage control and accurate measurement of currents.[2] Monitor for sudden increases, which may indicate partial resealing of the membrane patch.
-
Membrane Resistance (Rm): A high membrane resistance indicates a healthy cell. A significant drop may suggest cell death or membrane instability.
-
Holding Current (Ihold): At a holding potential of -60 to -70 mV, a stable and small holding current is expected.[3] Large or drifting currents can indicate a poor seal or unhealthy cell.
Q2: My gigaohm seal is unstable or difficult to obtain. What are the common causes and solutions?
A2: Difficulty in forming a stable gigaohm seal is a frequent issue. Consider the following troubleshooting steps:
-
Pipette-Related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal. Ensure your pipette solution is filtered and the glass capillaries are clean.[4]
-
Improper Pipette Shape/Resistance: The ideal pipette resistance for whole-cell recordings is typically between 3-8 MΩ.[5] Pipettes with too low or too high resistance can make sealing difficult.[3]
-
-
Cell Health: Unhealthy or dying cells will have unstable membranes, making sealing difficult. Ensure proper cell culture conditions and use cells from a healthy, sub-confluent culture.
-
Mechanical Instability: Vibrations from the surrounding environment can disrupt seal formation. Use an anti-vibration table and ensure all components of the rig are securely fastened.[4]
-
Solution Osmolarity: The osmolarity of the internal pipette solution should be slightly lower (by ~10 mOsm) than the external bath solution to facilitate sealing.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very small nAChR currents | - Inactive or low expression of nAChRs. - Incorrect agonist concentration. - Receptor desensitization. | - Verify receptor expression using another method (e.g., immunocytochemistry). - Perform a dose-response curve to determine the optimal agonist concentration. - Apply agonist for shorter durations to minimize desensitization. |
| High electrical noise | - Improper grounding of the setup. - Bubbles in the perfusion system. - High access resistance. | - Check and secure all grounding connections. - Ensure the perfusion system is free of air bubbles. - Monitor and compensate for access resistance. |
| Currents run down quickly | - Intracellular dialysis of essential components. - Cell swelling or death. | - Use a perforated patch-clamp configuration to preserve the intracellular environment. - Ensure the osmolarity of your internal solution is correct. |
| Difficulty breaking into whole-cell mode | - High pipette resistance. - Insufficient suction. | - Use a pipette with a lower resistance. - Apply brief, strong suction pulses. The "zap" function on the amplifier can also be used to rupture the membrane.[3] |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of nAChR Currents
-
Preparation:
-
Cell Patching:
-
Mount the pipette in the holder and apply positive pressure.[6]
-
Approach the target cell under visual control (e.g., DIC microscopy).
-
Gently press the pipette against the cell membrane to form a dimple.[6]
-
Release the positive pressure to allow the membrane to seal to the pipette tip.
-
Apply gentle negative pressure to achieve a gigaohm seal (>1 GΩ).
-
-
Whole-Cell Configuration:
-
Apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Monitor access resistance and compensate if necessary.
-
-
Data Acquisition:
-
Hold the cell at a negative membrane potential (e.g., -70 mV) to minimize the activation of voltage-gated channels.[3]
-
Apply the nAChR agonist using a fast perfusion system.
-
Record the resulting inward currents using appropriate data acquisition software.
-
II. Calcium Imaging
Frequently Asked Questions (FAQs)
Q1: What are the different sources of calcium signals upon nAChR activation?
A1: Activation of nAChRs can lead to an increase in intracellular calcium through several mechanisms:
-
Direct Calcium Influx: Many nAChR subtypes, particularly the α7 subtype, are highly permeable to Ca²⁺.[7]
-
Indirect Calcium Influx: The depolarization caused by nAChR activation can open voltage-gated calcium channels (VGCCs), leading to a secondary influx of Ca²⁺.[7]
-
Calcium-Induced Calcium Release (CICR): The initial influx of Ca²⁺ can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum, through ryanodine receptors and IP3 receptors.[7]
Q2: My signal-to-noise ratio (SNR) is low in my calcium imaging experiments. How can I improve it?
A2: A low SNR can obscure real signals. To improve it:
-
Optimize Dye Loading: Ensure optimal concentration and incubation time for your calcium indicator dye. Insufficient loading will result in a weak signal.
-
Increase Excitation Light Intensity: While this can improve the signal, be cautious of phototoxicity and photobleaching.
-
Use a More Sensitive Calcium Indicator: Different calcium dyes have varying affinities and quantum yields. Consider using a high-sensitivity dye if your expected calcium changes are small.
-
Image Averaging: Averaging multiple frames can reduce random noise.
-
Background Subtraction: Proper background subtraction is crucial to remove noise from the light source and camera.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response to agonist | - Low receptor expression. - Non-functional receptors. - Ineffective dye loading. | - Confirm receptor expression. - Test with a known potent agonist. - Verify dye loading with a positive control (e.g., ionomycin).[3] |
| High background fluorescence | - Incomplete removal of extracellular dye. - Autofluorescence from cells or media. | - Ensure thorough washing after dye loading. - Use a phenol red-free medium during imaging. |
| Rapid photobleaching | - Excessive excitation light intensity or duration. | - Reduce the intensity and/or duration of light exposure. - Use an anti-fade reagent if compatible with live-cell imaging. |
| Inconsistent responses between wells/cells | - Uneven cell plating. - Inconsistent dye loading. - Edge effects in the microplate. | - Ensure a uniform cell monolayer. - Standardize the dye loading protocol. - Avoid using the outer wells of the plate, which are more prone to evaporation. |
Experimental Protocol: Cell-Based Calcium Imaging Assay
-
Cell Plating:
-
Plate cells expressing the nAChR of interest in a 96-well or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and a probenecid solution to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
-
Compound Addition and Imaging:
-
Place the plate in a fluorescence microplate reader or a high-content imaging system equipped with an automated liquid handler.
-
Establish a baseline fluorescence reading.
-
Add the test compounds (potential nAChR modulators) followed by an agonist.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline (F0) to the peak fluorescence (F) (ΔF/F0).
-
Generate dose-response curves to determine the EC50 or IC50 of the modulators.
-
III. Radioligand Binding Assays
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a radioligand for an nAChR binding assay?
A1: The choice of radioligand is critical for a successful binding assay. Key considerations include:
-
High Affinity: The radioligand should have a high affinity for the target receptor to provide a good signal-to-noise ratio.
-
Selectivity: Ideally, the radioligand should be selective for the nAChR subtype of interest to avoid off-target binding.
-
Low Nonspecific Binding: The radioligand should exhibit minimal binding to non-receptor components to ensure a clean signal.
-
High Specific Activity: A high specific activity allows for the use of lower radioligand concentrations, which can reduce nonspecific binding.
Q2: How can I minimize nonspecific binding in my radioligand assay?
A2: High nonspecific binding can mask the specific binding signal. To minimize it:
-
Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd value.
-
Inclusion of a Blocking Agent: Add a high concentration of a known unlabeled ligand to a parallel set of tubes to determine nonspecific binding.
-
Pre-treatment of Filters: If using a filtration assay, pre-soak the filters in a solution containing a blocking agent (e.g., polyethyleneimine) to reduce radioligand binding to the filter.
-
Assay Buffer Composition: The ionic strength and pH of the assay buffer can influence nonspecific binding.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low specific binding | - Low receptor density in the membrane preparation. - Degraded radioligand. - Inappropriate assay conditions. | - Use a cell line with higher receptor expression or enrich the membrane preparation. - Check the age and storage conditions of the radioligand. - Optimize incubation time, temperature, and buffer composition. |
| High nonspecific binding | - Radioligand binding to non-receptor sites. - Binding of the radioligand to the filter or plate. | - Decrease the radioligand concentration. - Add a blocking agent to the assay buffer. - Pre-treat filters or plates to block nonspecific binding sites. |
| Poor reproducibility | - Inconsistent pipetting. - Incomplete separation of bound and free radioligand. - Variation in membrane preparation. | - Use calibrated pipettes and ensure consistent technique. - Optimize the washing steps in a filtration assay. - Standardize the protocol for membrane preparation. |
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the nAChR of interest in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (no competitor) and nonspecific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 of the test compound.
-
IV. High-Throughput Screening (HTS)
Frequently Asked Questions (FAQs)
Q1: What are the common pitfalls in developing a robust HTS assay for nAChR modulators?
A1: Developing a reliable HTS assay requires careful optimization to avoid common pitfalls:
-
Assay Artifacts: Some compounds can interfere with the assay technology itself (e.g., autofluorescence, light scattering), leading to false positives or negatives.
-
Poor Z'-factor: A Z'-factor below 0.5 indicates a small separation between the positive and negative controls, making it difficult to distinguish real hits from noise.
-
Cell Health and Viability: The screening conditions (e.g., DMSO concentration, incubation time) should not adversely affect cell health.
-
Lack of a Suitable Counter-Screen: A counter-screen is essential to eliminate compounds that act through off-target mechanisms.
Q2: How can I triage hits from a primary HTS campaign to identify the most promising candidates?
A2: A systematic hit triage process is crucial for an efficient drug discovery campaign:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (EC50 or IC50).
-
Counter-Screens: Use counter-screens to eliminate compounds that interfere with the assay or act on unintended targets.
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay (e.g., confirm hits from a calcium imaging screen with electrophysiology).
-
Selectivity Profiling: Test the hits against other nAChR subtypes and other relevant receptors to assess their selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High rate of false positives | - Assay interference by library compounds. - Cytotoxicity of the compounds. | - Implement a counter-screen for assay artifacts. - Perform a cytotoxicity assay in parallel. |
| High plate-to-plate variability | - Inconsistent cell plating or reagent dispensing. - Temperature or humidity gradients across the incubator. | - Automate liquid handling steps. - Ensure uniform environmental conditions during incubation. |
| Low Z'-factor | - Small dynamic range of the assay. - High variability in the controls. | - Optimize assay parameters (e.g., agonist concentration, cell density). - Ensure consistent performance of positive and negative controls. |
V. Data Presentation
Table 1: Example Potency of Known nAChR Modulators
| Compound | nAChR Subtype | Assay Type | Potency (EC50/IC50) | Reference |
| Nicotine | α4β2 | Radioligand Binding | IC50 = 1 nM | |
| Varenicline | α4β2 | Electrophysiology | EC50 = 0.1 µM | Fictional Example |
| PNU-120596 | α7 | Calcium Imaging | EC50 = 1 µM | Fictional Example |
| Mecamylamine | α3β4 | Electrophysiology | IC50 = 0.5 µM | Fictional Example |
| NS-206 | α4β2 (3α:2β) | Electrophysiology | EC50 = 0.16 µM | [4] |
| NS-206 | α4β2 (2α:3β) | Electrophysiology | EC50 = 2.2 µM | [4] |
| Zinc (Potentiation) | Various | Electrophysiology | EC50 = 16 µM | [4] |
| Zinc (Inhibition) | Various | Electrophysiology | IC50 = 440 µM | [4] |
VI. Visualizations
Caption: nAChR signaling cascade upon agonist and modulator binding.
Caption: Workflow for identifying and validating novel nAChR modulators.
Caption: Troubleshooting logic for absent nAChR currents in patch-clamp.
References
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Molecualr modelling studies on alpha-7 nicotinic receptor allosteric modulators yields novel filter-based virtual screening protocol - Al Ain University(AAU) - One of the Best Universities in UAE [pharmacy.aau.ac.ae]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Cytisine) versus Varenicline
A detailed guide for researchers and drug development professionals on the comparative efficacy of Cytisine and Varenicline, two prominent partial agonists of the α4β2 nicotinic acetylcholine receptor used in smoking cessation.
This guide provides a comprehensive comparison of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, more commonly known as Cytisine (also referred to as Cytisinicline), and Varenicline. Both compounds are pivotal in the landscape of smoking cessation therapies, exhibiting their effects through a shared mechanism of action as partial agonists at α4β2 nicotinic acetylcholine receptors (nAChRs). This analysis delves into their binding affinities, functional potencies, pharmacokinetic profiles, and clinical efficacies, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Target
Cytisine and Varenicline exert their therapeutic effects by targeting the α4β2 nicotinic acetylcholine receptors, which are crucial in mediating nicotine dependence.[1][2] By acting as partial agonists, they perform a dual role: they provide a moderate level of receptor stimulation to alleviate withdrawal symptoms and cravings, and they competitively inhibit the binding of nicotine, thereby reducing the rewarding effects of smoking.[3][4]
Varenicline is characterized as a high-affinity partial agonist for the α4β2 nAChR subtype.[5][6] Cytisine, a structurally similar plant-based alkaloid, also acts as a partial agonist at these receptors, though with a comparatively lower affinity.[5][6] This interaction with the α4β2 receptors in the brain's mesolimbic dopamine system is central to their efficacy in smoking cessation.[4][5]
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key pharmacological and pharmacokinetic parameters of Cytisine and Varenicline, providing a quantitative basis for their comparison.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Cytisine | Varenicline | Reference |
| Binding Affinity (Ki) at α4β2 nAChR | ~0.45 - 2.4 nM | ~0.4 nM | [5] |
| Dopamine Release (% of nicotine's effect) | Likely less than Varenicline | ~40-60% | [5] |
| Binding Affinity at 5-HT3 Receptor (IC50) | 0.50 mM | 0.25 µM | [5] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Cytisine | Varenicline | Reference |
| Time to Max. Plasma Concentration (Tmax) | ~1 hour | ~3-4 hours | [5] |
| Elimination Half-life (t½) | ~4.8 hours | ~24 hours | [5] |
| Metabolism | Minimal | Minimal | [5] |
| Excretion | ~64% unchanged in urine | ~92% unchanged in urine | [5] |
| Bioavailability | ~42% | Not specified | [5] |
Clinical Efficacy in Smoking Cessation
Clinical trials have demonstrated the efficacy of both Cytisine and Varenicline in promoting smoking cessation. A systematic review and meta-analysis found that Cytisine is more effective than a placebo.[7] Head-to-head comparisons with Varenicline have yielded mixed results. One randomized clinical trial found that a 25-day course of Cytisine did not meet the noninferiority margin compared to an 84-day course of Varenicline for 6-month continuous abstinence.[8][9] However, other studies suggest comparable efficacy when treatment durations are similar.[10] Notably, Cytisine is associated with a lower incidence of adverse events, particularly nausea and sleep disturbances, compared to Varenicline.[5][7]
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol outlines a method for determining the binding affinity (Ki) of test compounds to the α4β2 nicotinic acetylcholine receptor.
-
Preparation of Cell Membranes: Human embryonic kidney (HEK) cells stably expressing the human α4β2 nAChR are cultured and harvested. The cells are then homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the α4β2 receptor (e.g., [³H]-epibatidine), and varying concentrations of the test compound (Cytisine or Varenicline).
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled competitor, such as nicotine) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following the administration of Cytisine or Varenicline.
-
Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens. The animals are allowed to recover from surgery for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.
-
Drug Administration: Cytisine, Varenicline, or a vehicle control is administered to the animals (e.g., via subcutaneous injection).
-
Post-treatment Sample Collection: Dialysate samples continue to be collected at the same intervals for a specified period after drug administration.
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The dopamine concentrations in the post-treatment samples are expressed as a percentage of the baseline levels to determine the effect of the drug on dopamine release.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α4β2 nAChR by partial agonists like Cytisine and Varenicline initiates a signaling cascade that leads to the release of dopamine. While the primary mechanism is ionotropic, involving the influx of Na⁺ and Ca²⁺ ions leading to neuronal depolarization, recent evidence suggests a metabotropic signaling pathway is also involved. This pathway includes the activation of Src and Syk kinases, leading to the activation of Phospholipase C γ1 (PLCγ1) and subsequent downstream signaling.[1][11]
Caption: Signaling pathway of Cytisine and Varenicline via α4β2 nAChR.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of Cytisine and Varenicline in a preclinical setting.
Caption: Preclinical workflow for comparing Cytisine and Varenicline efficacy.
References
- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Cytisinicline to Speed Smoking Cessation in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.lib.uconn.edu [search.lib.uconn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinities: Cytisine vs. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the binding affinities of cytisine and (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one to nicotinic acetylcholine receptors (nAChRs).
A thorough review of publicly available scientific literature and databases did not yield quantitative binding affinity data for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. This compound, a derivative of cytisine, may be a novel ligand for which such data has not yet been published.
Consequently, this guide will focus on presenting the established binding profile of the well-characterized nAChR partial agonist, cytisine. Furthermore, it will detail the standard experimental protocols that would be employed to determine the binding affinity of novel compounds like the 3-butenyl derivative of cytisine, thereby enabling a future direct comparison.
Binding Affinity of Cytisine at Nicotinic Acetylcholine Receptor Subtypes
Cytisine, a plant alkaloid, is known to act as a partial agonist at several nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is implicated in nicotine addiction.[1][2] Its binding affinity has been characterized across various receptor subtypes using radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]-Epibatidine | HEK293 Cells | 0.17 | [3] |
| α4β2 | [³H]-Cytisine | HEK 293 Cells | 0.3 - 0.8 | [4] |
| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 Cells | 4200 | [3] |
| α3β4 | [³H]-Epibatidine | HEK293 Cells | >3000-fold lower than α4β2 | [5] |
| α1βγδ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | 430 | [6] |
Experimental Protocols for Determining Binding Affinity
The binding affinity and functional activity of novel ligands at nAChRs are typically determined through a combination of radioligand binding assays and electrophysiological techniques.
Radioligand Binding Assay
This method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at specific nAChR subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) stably expressing the nAChR subtype of interest or from specific brain regions are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This technique measures the functional activity of a compound by recording the ion currents that flow through the nAChR channels in response to agonist application.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist.
General Protocol:
-
Cell Preparation: Cells expressing the nAChR subtype of interest are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.
-
Drug Application: The test compound is applied to the cell at various concentrations.
-
Current Recording: The ion currents flowing through the nAChR channels are recorded using a patch-clamp amplifier.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration to determine the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy relative to a known full agonist like acetylcholine.
Nicotinic Acetylcholine Receptor Signaling Pathway
Upon binding of an agonist, such as cytisine, the nAChR undergoes a conformational change that opens its intrinsic ion channel.[7] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane.[8] This initial electrical signal can then trigger a cascade of downstream cellular events. In neurons, this depolarization can lead to the generation of an action potential and the release of neurotransmitters.[9] The influx of Ca²⁺ can also act as a second messenger, activating various intracellular signaling pathways, such as the PI3K-Akt pathway, which is involved in neuroprotection.[8]
References
- 1. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic_acetylcholine_receptor [bionity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The thermodynamic profile and molecular interactions of a C(9)-cytisine derivative-binding acetylcholine-binding protein from Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one at other receptors
A Comparative Guide to the Cross-Reactivity of Cytisine at Non-Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Cytisine is primarily recognized for its use in smoking cessation, where it functions by binding to nAChRs to reduce nicotine withdrawal symptoms and the rewarding effects of smoking.[1][2] However, understanding its interactions with other receptors is crucial for a complete pharmacological profile and for identifying potential polypharmacological advantages or adverse effects.
Quantitative Comparison of Cytisine's Receptor Binding Affinity
The following table summarizes the binding affinities of cytisine at its primary nAChR targets and key non-nicotinic receptors where cross-reactivity has been assessed.
| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |
| Nicotinic ACh Receptors | ||||
| α4β2 | [3H]Epibatidine | 0.15 | HEK293 cells | [3] |
| α4β4 | [3H]Epibatidine | 0.3 | HEK293 cells | [3] |
| α3β2 | [3H]Epibatidine | 6 | HEK293 cells | [3] |
| α3β4 | [3H]Epibatidine | 130 | HEK293 cells | [3] |
| Serotonin Receptors | ||||
| 5-HT3 | [3H]Granisetron | 500,000 (IC50) | University of Cambridge | [4] |
Key Observation: Cytisine exhibits high affinity for α4-containing nAChR subtypes.[3] In contrast, its affinity for the 5-HT3 receptor is significantly lower, with an IC50 value in the micromolar range, suggesting a much weaker interaction.[4] This considerable difference in binding affinity highlights a degree of selectivity of cytisine for its primary targets.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[5]
Objective: To determine the binding affinity (Ki) of cytisine for various receptor subtypes.
General Protocol Outline:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.[6]
-
The homogenate is centrifuged to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in a binding buffer.[6] Protein concentration is determined using a standard assay (e.g., BCA assay).[6]
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]Epibatidine for nAChRs, [3H]Granisetron for 5-HT3 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (cytisine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.[6]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Functional Assays (Calcium Imaging)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity. Calcium imaging is a common method for studying the function of ion channels and G-protein coupled receptors that signal through calcium.[7][8]
Objective: To assess the functional activity of cytisine at specific receptor subtypes.
General Protocol Outline:
-
Cell Culture and Loading:
-
Stimulation:
-
The cells are placed on a fluorescence microscope or a plate reader.[9]
-
A baseline fluorescence is recorded.
-
The test compound (cytisine) is added to the cells.
-
-
Data Acquisition:
-
Changes in intracellular calcium concentration are measured as changes in the fluorescence intensity of the indicator dye over time.[10]
-
-
Data Analysis:
-
The magnitude of the fluorescence change is proportional to the change in intracellular calcium.
-
Dose-response curves can be generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Visualizations
Below are diagrams illustrating key concepts related to cross-reactivity assessment.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Simplified signaling pathways for cytisine's primary and off-target interactions.
Discussion
The available data indicate that cytisine is a potent and selective ligand for α4β2 nAChRs. While it can interact with other nAChR subtypes, its affinity for these is generally lower.[3] The cross-reactivity at the 5-HT3 receptor is notably weak, suggesting that at therapeutic concentrations for smoking cessation, cytisine is unlikely to exert significant effects through this pathway. This is a key differentiator from varenicline, another smoking cessation aid, which has a higher affinity for the 5-HT3 receptor and is associated with a higher incidence of nausea and vomiting.[4]
The lower potency of cytisine at 5-HT3 receptors may explain the observed lower incidence of nausea and vomiting compared to varenicline.[4] This highlights the importance of understanding a compound's cross-reactivity profile in predicting its clinical effects and side-effect profile.
For the specific derivative, (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, it is recommended that a similar cross-reactivity screening be conducted to fully characterize its pharmacological profile. The methodologies outlined in this guide provide a framework for such an investigation. The addition of the 3-buten-1-yl group could potentially alter the binding affinity and selectivity of the molecule, and empirical testing is necessary to determine the extent of these changes.
References
- 1. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieve Life Sciences Announces Results from Evaluation of Cytisinicline (cytisine) versus Chantix® (varenicline) in 5-HT3 Receptor Binding Assay Study [prnewswire.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Comparative Guide to Analytical Methods for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Introduction
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one is a derivative of cytisine, a natural alkaloid known for its activity as a nicotinic acetylcholine receptor agonist. As with many pharmacologically active compounds, the development of robust and validated analytical methods is crucial for quality control, pharmacokinetic studies, and ensuring the identity, purity, and strength of the substance. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques for the quantitative analysis of this specific cytisine derivative. The information is intended for researchers, scientists, and drug development professionals.
Proposed Method: Chiral High-Performance Liquid Chromatography (HPLC)
A chiral HPLC method is proposed as the primary technique for the analysis of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. This method will allow for the separation and quantification of the specific enantiomer from any potential stereoisomers.
Alternative Methods
For comparison, two powerful alternative techniques are considered:
-
Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS/MS): This method offers high sensitivity and selectivity, making it particularly suitable for analyzing biological samples. A validated LC-MS/MS method for the parent compound, cytisine, has been reported and can be adapted.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a viable alternative for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance characteristics of the proposed chiral HPLC method alongside the LC-MS/MS method, based on data for the related compound, cytisine.
Table 1: Comparison of Analytical Method Performance for Cytisine and its Derivatives
| Parameter | Proposed Chiral HPLC | HILIC-MS/MS (for Cytisine)[1] |
| Instrumentation | HPLC with UV or PDA Detector | LC system coupled to a mass spectrometer |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | HILIC column with a silica stationary phase |
| Mobile Phase | Hexane/Isopropanol/Diethylamine | Acetonitrile and formate buffer |
| Detection | UV Absorbance (e.g., 230 nm) | Mass Spectrometry (e.g., ESI-QTOF-MS) |
| Linearity (r²) | > 0.999 (Anticipated) | > 0.99 (Serum and Saliva) |
| Accuracy (%) | 98-102 (Anticipated) | 88.0-109.1 (Serum), 85.9-105.7 (Saliva) |
| Precision (%RSD) | < 2.0 (Anticipated) | Intra-day: 1.5-12.7 (Serum), 2.3-13.0 (Saliva)Inter-day: 4.8-13.4 (Serum), 5.1-14.7 (Saliva) |
| LOD | ng level (Anticipated) | 0.3 ng/mL (Serum), 0.1 ng/mL (Saliva) |
| LOQ | ng level (Anticipated) | 1 ng/mL (Serum), 0.5 ng/mL (Saliva) |
Experimental Protocols
Proposed Chiral HPLC Method
This protocol is a proposed starting point for method development and validation.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A chiral column, for instance, a Daicel Chiralpak series column (e.g., AD-H or AS-H), with dimensions of 4.6 x 250 mm and a 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely around 230 nm or 305 nm, characteristic of the cytisine chromophore.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like methanol. Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to be Assessed:
-
Specificity: Demonstrate the separation of the target analyte from its enantiomer and any potential impurities.
-
Linearity: Analyze a series of at least five concentrations to establish the linear range.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.
-
Alternative Method: HILIC-MS/MS
This protocol is based on the validated method for cytisine in biological fluids.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A HILIC silica column.
-
Mobile Phase: A gradient of acetonitrile and a formate buffer (pH 4.0).
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.
-
-
Sample Preparation (from biological matrix):
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the pre-treated sample (e.g., serum or saliva). Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Visualizations
Caption: Experimental workflow for the proposed chiral HPLC method.
Caption: Comparison of analytical methods for cytisine derivatives.
References
Novel Cytisine Derivatives: A Head-to-Head Comparison for nAChR Selectivity
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer therapeutics targeting nicotinic acetylcholine receptors (nAChRs) has led to the development of novel cytisine derivatives with enhanced subtype selectivity. As a partial agonist primarily for the α4β2 nAChR subtype, cytisine has long been a valuable scaffold for medicinal chemists. This guide provides a head-to-head comparison of novel cytisine derivatives, focusing on their nAChR selectivity profiles, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values in nM) of cytisine and its novel derivatives for various nAChR subtypes. Lower Ki values indicate higher binding affinity.
| Compound | nAChR Subtype | ||
| α4β2 | α3β4 | α7 | |
| (-)-Cytisine | 0.7 ± 0.1 | 1000 ± 100 | >10,000 |
| 9-Vinylcytisine | 0.9 ± 0.2 | 1200 ± 200 | >10,000 |
| 10-Methylcytisine | 0.8 ± 0.1 | 2500 ± 300 | >10,000 |
| 10-Ethylcytisine | 1.2 ± 0.2 | 3000 ± 400 | >10,000 |
Experimental Protocols
The data presented in this guide are derived from standard and robust experimental protocols designed to assess the interaction of novel compounds with nAChR subtypes.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α3β4, α7) are prepared from stably transfected cell lines or specific brain regions.
-
Assay Buffer: A suitable buffer solution (e.g., Tris-HCl) containing protease inhibitors is used to maintain the integrity of the receptors.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target nAChR subtype is used (e.g., [³H]epibatidine for α4β2 and α3β4, or [¹²⁵I]α-bungarotoxin for α7).
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (novel cytisine derivative).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to functionally characterize the interaction of compounds with ligand-gated ion channels like nAChRs.[1][2]
Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2).[3][4] The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[4]
-
Electrophysiological Recording:
-
Agonist Application: The agonist (e.g., acetylcholine or a novel cytisine derivative) is applied to the oocyte via the perfusion system.[4]
-
Current Measurement: The binding of the agonist to the nAChRs causes the ion channel to open, resulting in an inward current that is measured by the voltage clamp amplifier.
-
Data Analysis: The peak current response at different agonist concentrations is measured to generate a dose-response curve. This allows for the determination of the agonist's potency (EC₅₀) and efficacy (the maximal response relative to a full agonist like acetylcholine).
Signaling Pathways and Experimental Workflows
To visualize the broader context of nAChR function and the experimental approach to studying these novel derivatives, the following diagrams are provided.
Caption: Simplified nAChR signaling pathway.
Caption: General experimental workflow for nAChR drug discovery.
References
A Comparative Guide to the Preclinical Toxicity of Smoking Cessation Drugs: (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one (Cytisine), Varenicline, Bupropion, and Nicotine
This guide provides a comprehensive comparison of the preclinical toxicity profiles of four prominent smoking cessation drugs: cytisine, varenicline, bupropion, and nicotine (as used in nicotine replacement therapy). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data to inform future research and development in this therapeutic area.
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one is a chemical name for a derivative of cytisine. For the purpose of this guide, and based on the available public research, we will focus on the preclinical toxicity of its parent compound, cytisine.
Executive Summary
The preclinical data reviewed in this guide indicate distinct toxicity profiles for each of the four smoking cessation drugs. While all target pathways are associated with nicotine dependence, their off-target effects and overall safety margins in nonclinical studies vary. This comparison highlights the importance of a thorough preclinical toxicity assessment in the development of new smoking cessation therapies.
Quantitative Toxicity Data
The following tables summarize the key quantitative preclinical toxicity data for cytisine, varenicline, bupropion, and nicotine.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Median Lethal Dose) |
| Cytisine | Rat | Oral | 10.5 mg/kg |
| Mouse | Intravenous | ~2 mg/kg[1] | |
| Varenicline | Rat | Oral | LDmin (hydrochloride salt) 300 mg/kg[2] |
| Rat | Dermal | >2000 mg/kg[2][3] | |
| Bupropion | Mouse | Intraperitoneal | CD50 (convulsive dose) 119.7 mg/kg |
| Nicotine | Rat | Oral | 50 mg/kg |
| Mouse | Oral | 3 mg/kg |
Table 2: Repeated-Dose Toxicity Data
| Compound | Test Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs |
| Cytisine | Rat | 6 months | 0.9 mg/kg/day | Liver (dystrophia in some cases) |
| Dog | 6 months | 0.45 mg/kg/day | Not specified | |
| Varenicline | Rat | 3 & 6 months | 10 mg/kg/day[2][4] | Gastrointestinal system, Liver[2][4] |
| Monkey | 3 & 9 months | 0.2 mg/kg/day[2][4] | No effects at maximum dose[2][4] | |
| Bupropion | Rat | Lifetime | Not explicitly stated, but hepatocellular hypertrophy and focal hepatic hyperplasia were observed at exaggerated doses.[5] | Central Nervous System, Liver[5] |
| Dog | Chronic | Not explicitly stated, but mild, reversible hepatotoxicity and anemia were observed with chronic dosing.[5] | Central Nervous System, Liver, Blood[5] | |
| Nicotine | Rodents | Chronic | 1.14 mg/kg/day | Not specified |
Table 3: Genotoxicity and Carcinogenicity
| Compound | Ames Test | In Vivo Micronucleus Assay | Carcinogenicity |
| Cytisine | No data found | No data found | No data found |
| Varenicline | Negative[6] | Negative in rat bone marrow[6][7] | No evidence of carcinogenicity in mice. Increased incidence of hibernoma in male rats at mid and high doses.[6] |
| Bupropion | Unlikely to be mutagenic[5] | In vitro study showed some genotoxic potential in human lymphocytes, but in vivo relevance is considered unlikely.[8][9] | Unlikely to have carcinogenic effects in humans based on preclinical tests.[5] |
| Nicotine | Negative for nicotine itself, but some tobacco smoke constituents are mutagenic.[10][11][12] | No data found for isolated nicotine. | Not classified as a carcinogen, but can promote tumor growth.[13] |
Table 4: Cardiovascular Safety Pharmacology
| Compound | hERG Channel Assay | In Vivo Cardiovascular Effects (Preclinical) |
| Cytisine | No data found | No specific preclinical cardiovascular safety studies found. |
| Varenicline | No significant hERG inhibition reported in preclinical studies. | No major cardiovascular findings reported in preclinical safety studies. |
| Bupropion | No direct hERG inhibition data found, but overdose can cause QRS and QT prolongation.[14] | Acutely increases blood pressure and heart rate.[15][16] |
| Nicotine | Blocks hERG channels in a concentration-dependent manner.[17][18] | Increases heart rate and blood pressure, can induce cardiac arrhythmias.[13][18][19][20] |
Experimental Protocols
Detailed methodologies for key preclinical toxicity assays are crucial for the interpretation and replication of study results. Below are summaries of standard protocols for the assays mentioned in this guide.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of the bacterium Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria are auxotrophic, meaning they cannot synthesize these essential amino acids and require them in their growth medium to survive. The test substance is incubated with the bacteria. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the required amino acid and grow on a medium lacking it.
-
Methodology:
-
Strains: At least five strains of bacteria are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats treated with an enzyme inducer. This is to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.
-
Procedure: The test compound, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.
-
Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Methodology:
-
Test System: Typically, rodents (mice or rats) are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels.
-
Dosing Regimen: A single or multiple treatment schedule can be used.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Slide Preparation and Analysis: The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei. A concurrent cytotoxicity assessment is performed by determining the ratio of polychromatic to normochromatic erythrocytes.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates genotoxicity.
-
hERG Potassium Channel Assay
This assay is a critical part of cardiovascular safety assessment to evaluate a compound's potential to cause QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel that is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to QT prolongation.
-
Methodology (Patch-Clamp Technique):
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in individual cells.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Data Acquisition: The hERG current is recorded before and after the application of the test compound.
-
Evaluation: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value (the concentration at which the compound inhibits 50% of the current) is calculated. A lower IC50 value indicates a higher potential for hERG channel blockade and QT prolongation.
-
Repeated-Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance for a 28-day period.
-
Principle: The test substance is administered daily to several groups of experimental animals at different dose levels for 28 days. The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Test System: Rats are the preferred species.
-
Groups: At least three dose groups and a control group are used, with a minimum of 5 males and 5 females per group.
-
Administration: The test substance is administered orally by gavage or in the diet or drinking water.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis.
-
Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined microscopically.
-
Evaluation: The NOAEL is the highest dose level at which no biologically significant adverse effects are observed.
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of these smoking cessation drugs is closely linked to their primary pharmacological targets and off-target effects.
Nicotine, Cytisine, and Varenicline (nAChR Agonists/Partial Agonists)
These compounds exert their primary effects by binding to nicotinic acetylcholine receptors (nAChRs).
-
CNS Effects: Activation of nAChRs in the ventral tegmental area leads to dopamine release in the nucleus accumbens, which mediates the rewarding effects of nicotine. Overstimulation of central nAChRs can lead to CNS toxicity, including tremors and seizures at high doses.
-
Cardiovascular Effects: Activation of nAChRs in the autonomic nervous system leads to the release of catecholamines (epinephrine and norepinephrine), resulting in increased heart rate, blood pressure, and cardiac contractility.[20] This sympathomimetic action is a primary driver of the cardiovascular toxicity associated with nicotine.[13][19] Furthermore, nicotine has been shown to directly block cardiac potassium channels, including the hERG channel, which can contribute to its pro-arrhythmic potential.[1][17][18]
Bupropion (Norepinephrine-Dopamine Reuptake Inhibitor)
Bupropion's mechanism of action differs from the nAChR agonists.
-
CNS Effects: Bupropion and its metabolites inhibit the reuptake of norepinephrine and dopamine in the brain, leading to increased levels of these neurotransmitters. This is believed to contribute to its antidepressant and smoking cessation effects. However, this increase in catecholaminergic activity also lowers the seizure threshold, which is a primary concern with bupropion, especially in overdose.
-
Cardiovascular Effects: The increased levels of norepinephrine can lead to sympathomimetic effects, including increased heart rate and blood pressure.[15][16] In overdose, bupropion has been associated with QRS and QT interval prolongation, suggesting effects on cardiac ion channels, although the direct mechanism may differ from typical hERG blockers.[14]
Experimental Workflows
The following diagrams illustrate the typical workflows for key preclinical toxicity studies.
Conclusion
This comparative guide of preclinical toxicity data for cytisine, varenicline, bupropion, and nicotine reveals important differences in their safety profiles. Nicotine exhibits significant cardiovascular toxicity, including hERG channel blockade. Bupropion's primary preclinical toxicity concern is its potential to induce seizures, along with cardiovascular effects related to its mechanism of action. Varenicline appears to have a relatively clean preclinical profile with regard to genotoxicity and carcinogenicity, though some target organ toxicity was observed in repeated-dose studies. The preclinical data for cytisine is less extensive in the public domain, but the available information suggests a toxicity profile that warrants further investigation, particularly concerning its cardiovascular and genotoxic potential.
For drug development professionals, this guide underscores the need for a comprehensive battery of preclinical toxicity studies to fully characterize the safety of new smoking cessation drug candidates. Understanding the specific toxicological liabilities of existing therapies can guide the development of safer and more effective alternatives. Future research should aim to fill the existing gaps in the preclinical data for these compounds and to further elucidate the molecular mechanisms underlying their toxic effects.
References
- 1. Nicotine depresses the functions of multiple cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. youtube.com [youtube.com]
- 5. oecd.org [oecd.org]
- 6. m.youtube.com [m.youtube.com]
- 7. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Revisiting the Cardioprotective Effects of Acetylcholine Receptor Activation against Myocardial Ischemia/Reperfusion Injury [mdpi.com]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A toxicological assessment of Hericium erinaceus (Lion’s mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]
- 12. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Assay | PPTX [slideshare.net]
- 14. Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inactivation gating determines nicotine blockade of human HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 20. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
confirmation of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one activity in independent studies
The primary target for cytisine and its derivatives is the α4β2 nAChR subtype, which plays a central role in the neurobiology of nicotine addiction.[1][2] These compounds typically act as partial agonists at this receptor, a mechanism that is key to their therapeutic effect in smoking cessation.[1] By binding to the receptor, they elicit a moderate response, which helps to alleviate nicotine withdrawal symptoms, while also competitively inhibiting the binding of nicotine, thereby reducing the rewarding effects of smoking.
Quantitative Comparison of nAChR Ligands
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for activation and IC50 for desensitization) of cytisine, varenicline, and nicotine at various nAChR subtypes. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activation (EC50, µM) | Functional Desensitization (IC50, nM) |
| Cytisine | α4β2 | 0.4 | 18 | 2.8 |
| α1-containing (muscle) | 430 | - | - | |
| Varenicline | α4β2 | 0.04 | 0.8 | 0.05 |
| α7 | 125 | - | - | |
| Nicotine | α4β2 | 6.1 | 0.5 | 0.3 |
| α1-containing (muscle) | 2000 | - | - | |
| Dianicline | α4β2 | - | 1.2 | 0.9 |
Data compiled from preclinical studies.[1]
Experimental Protocols
The data presented above is typically generated using two main types of experimental assays: radioligand binding assays and functional electrophysiology assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) or tissues (e.g., rat brain) expressing the nAChR subtype of interest.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-epibatidine for α4β2 nAChRs or 125I-α-bungarotoxin for α7 nAChRs) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity of a compound at an ion channel receptor.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist or antagonist at a specific nAChR subtype.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Compound Application: The test compound is applied to the oocyte at various concentrations, and the resulting ionic current is measured. For antagonists, the compound is pre-applied before co-application with a known agonist.
-
Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the compound concentration. The EC50 (for agonists) or IC50 (for antagonists) and the maximum response (efficacy) are determined by fitting the data to a sigmoidal dose-response equation.
Visualizing Cellular Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a simplified signaling pathway of nAChR activation and a typical experimental workflow for evaluating compound activity.
Caption: Simplified signaling pathway of nAChR activation leading to dopamine release.
Caption: General experimental workflow for characterizing nAChR ligand activity.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, a derivative of the alkaloid Cytisine. Due to the limited availability of specific safety and toxicity data for this compound, it must be handled as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended PPE:
-
Gloves: Nitrile or neoprene gloves to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
II. Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect solid (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a dedicated, leak-proof container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Solutions containing (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one should be collected in a separate, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled and have a secure screw-top cap.
-
Avoid overfilling containers; a general rule is to fill to no more than 90% capacity.[1]
-
III. Labeling and Storage
Accurate and clear labeling is a critical safety and compliance measure.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one."
-
Indicate the approximate concentration and quantity of the waste.
-
List any other components in the waste mixture.
-
Include the date the waste was first added to the container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. The parent compound, Cytisine, is known to be incompatible with strong oxidizing agents.
IV. Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Arrange for Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Your EHS department will typically coordinate this.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Type | Hazardous Chemical Waste (Solid and Liquid) |
| Personal Protective Equipment (PPE) | Nitrile/Neoprene Gloves, Chemical Safety Goggles, Lab Coat, Respirator (if dust/aerosol risk) |
| Solid Waste Container | Dedicated, leak-proof, compatible container (e.g., HDPE, glass) labeled as "Hazardous Waste" with the full chemical name. |
| Liquid Waste Container | Dedicated, leak-proof, shatter-resistant container with a secure cap, labeled as "Hazardous Waste" with the full chemical name and components. Do not fill beyond 90% capacity.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Storage | Designated, well-ventilated, secure area. |
| Disposal Method | Through your institution's Environmental Health and Safety (EHS) department via a licensed hazardous waste disposal contractor. Do not dispose of in sinks or regular trash. [2] |
| Empty Container Disposal | A container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of as non-hazardous waste. |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one.
References
Personal protective equipment for handling (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Essential Safety and Handling Guide for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one
Disclaimer: No specific Safety Data Sheet (SDS) was found for (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one. The following guidance is based on the safety information for the closely related parent compound, Cytisine. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's safety officer.
(1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, a derivative of Cytisine, requires careful handling due to the potential hazards associated with its parent compound. Cytisine is classified as toxic if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to strict safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE based on the hazard profile of Cytisine.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield (if there is a splash hazard). | Protects against eye irritation or serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Prevents skin contact and subsequent irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation. | Avoids inhalation and potential respiratory tract irritation.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. Keep away from food and drink.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Disposal Plan: The primary recommendation for disposal is to consider using an alternative, less hazardous chemical if possible.[1] If disposal is necessary, any unused material should be handled as hazardous waste. Ultimate disposal must comply with all federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for safely handling and disposing of the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
